BNC-1
Descripción
Propiedades
Fórmula molecular |
C16H14N2O3 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
methyl 2,4-dimethyl-5-oxo-6H-benzo[c][2,7]naphthyridine-1-carboxylate |
InChI |
InChI=1S/C16H14N2O3/c1-8-12-14(13(9(2)17-8)16(20)21-3)10-6-4-5-7-11(10)18-15(12)19/h4-7H,1-3H3,(H,18,19) |
Clave InChI |
GKRYSUZXCCOHLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C(=N1)C)C(=O)OC)C3=CC=CC=C3NC2=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BNC-1; BNC 1; BNC1; |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BNC-1 (ASIC2) in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brain Natrium Channel 1 (BNC-1), now more commonly identified as Acid-Sensing Ion Channel 2 (ASIC2), is a key player in neuronal signaling, responding to changes in extracellular pH. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound/ASIC2 in neuronal cells. It details the channel's biophysical properties, activation by protons, and its role in both physiological and pathological processes. This document synthesizes quantitative data into structured tables, outlines detailed experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important ion channel.
Introduction
This compound, or ASIC2, is a proton-gated cation channel belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2] It is widely expressed in the central and peripheral nervous systems.[1][2] this compound/ASIC2 subunits can form both homomeric and heteromeric channels, with the subunit composition dictating the channel's biophysical and pharmacological properties.[1][3] This guide will delve into the core mechanisms of this compound/ASIC2 action in neurons, with a focus on its activation, ion permeability, and downstream signaling pathways.
Biophysical and Pharmacological Properties
This compound/ASIC2 channels exhibit distinct biophysical characteristics depending on their subunit composition. While homomeric ASIC2a channels are less sensitive to protons, requiring a pH below 5.0 for activation, they form heteromers with other ASIC subunits, such as ASIC1a and ASIC3, to create channels with a wider range of pH sensitivity.[1][4]
| Property | Homomeric ASIC2a | Heteromeric ASIC2a/ASIC1a | Heteromeric ASIC2/ASIC3 | Reference |
| pH of half-maximal activation (pH50) | ~4.2 | pH 6.5 ± 0.1 | EC50 of 16 ± 4 µM [H+] | [4][5] |
| Single-Channel Conductance | Not readily measured | Not specified | 18 pS | [6][7] |
| Ion Selectivity | Na+ > K+ > Ca2+ | Primarily Na+ permeable | Na+ > Li+ > K+; Impermeable to Ca2+ | [4][6][7] |
| Amiloride Inhibition (IC50) | ~20 µM | Modulated by subunit ratio | Not specified | [4] |
Mechanism of Activation
The primary activator of this compound/ASIC2 is a decrease in extracellular pH. Protons bind to the extracellular domain of the channel, inducing a conformational change that opens the ion-conducting pore.[8] A key residue, Glycine-430 (G430), located in a region preceding the second transmembrane domain, plays a critical role in this process.[8]
The Role of the G430 Residue
Studies have shown that mutation of the G430 residue can lead to constitutive activation of the channel, linking ligand-gated activation to mechanisms of neurodegeneration.[8] Specifically, substitution of G430 with a cysteine (G430C) allows for chemical modification by methanethiosulfonate (MTS) reagents when the channel is in the open state, providing a powerful tool to study channel gating.[8]
Signaling Pathway of Proton-induced Gating
The binding of protons to the extracellular domain of this compound/ASIC2 initiates a conformational change that is transmitted to the channel gate. This process exposes the G430 residue to the extracellular environment.[8]
Downstream Signaling in Neuronal Cells
The activation of this compound/ASIC2 and the subsequent influx of sodium ions lead to neuronal depolarization. This can, in turn, activate voltage-gated calcium channels (VGCCs) and NMDA receptors, leading to an increase in intracellular calcium concentration.[6][9] this compound/ASIC2 also interacts with several intracellular proteins that modulate its function and link it to downstream signaling cascades.
Interaction with PICK1 and Regulation by PKC
One of the most well-characterized interacting partners of this compound/ASIC2 is the PDZ domain-containing protein PICK1 (Protein Interacting with C Kinase 1).[3] PICK1 binds to the C-terminus of ASIC2a and is essential for the potentiation of ASIC2a currents by Protein Kinase C (PKC).[5][10]
Role in Synaptic Plasticity
This compound/ASIC2 plays a significant role in synaptic plasticity, largely through its interaction with ASIC1a and the postsynaptic density protein PSD-95.[8][9] ASIC2a, via its association with PSD-95, helps to localize ASIC1a to dendritic spines.[8] This co-localization is important for modulating synaptic strength and has been implicated in processes such as long-term potentiation (LTP).[9] The influx of Na+ through heteromeric ASIC1a/2a channels can lead to depolarization, which in turn can relieve the Mg2+ block of NMDA receptors, allowing for Ca2+ influx and the initiation of downstream signaling cascades involved in synaptic plasticity.[9]
Experimental Protocols
Site-Directed Mutagenesis of this compound/ASIC2 (e.g., G430C)
This protocol describes the generation of a cysteine substitution mutant at position 430 of this compound/ASIC2 using a PCR-based site-directed mutagenesis kit.
Materials:
-
Plasmid DNA containing the wild-type this compound/ASIC2 cDNA
-
Mutagenic primers (forward and reverse) containing the desired G-to-T substitution to create the G430C mutation.
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary primers (25-45 bases) with the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, and high-fidelity DNA polymerase.
-
Typical cycling parameters:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.
-
Final extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick colonies, isolate plasmid DNA, and verify the mutation by DNA sequencing.
Heterologous Expression in HEK293 Cells
This protocol outlines the transient transfection of HEK293 cells for the expression of this compound/ASIC2 channels.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding this compound/ASIC2
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates to reach 80-90% confluency on the day of transfection.
-
Transfection Complex Formation:
-
Dilute plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium.
-
Combine the diluted DNA and transfection reagent and incubate at room temperature for 10-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.
-
Analysis: The expressed channels can then be analyzed using techniques such as patch-clamp electrophysiology or immunocytochemistry.
Electrophysiological Recording of this compound/ASIC2 Currents
This protocol describes the whole-cell patch-clamp technique to record proton-activated currents from HEK293 cells expressing this compound/ASIC2.
Materials:
-
Transfected HEK293 cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).
-
Acidic external solutions (pH 6.0, 5.0, 4.0) for channel activation.
Procedure:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Patching:
-
Form a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Rapidly perfuse the cell with acidic external solution to activate this compound/ASIC2 channels.
-
Record the resulting inward current.
-
-
Data Analysis: Analyze the current amplitude, activation, and desensitization kinetics.
Methanethiosulfonate (MTS) Accessibility Studies
This protocol outlines a method to probe the accessibility of the G430C residue in this compound/ASIC2 using MTS reagents.
Materials:
-
HEK293 cells expressing the this compound/ASIC2 G430C mutant.
-
Patch-clamp setup as described above.
-
MTS reagents (e.g., MTSET, MTSES) dissolved in the external solution.
Procedure:
-
Baseline Recording: Obtain a baseline whole-cell recording of the G430C mutant by applying an acidic stimulus.
-
MTS Application:
-
In the closed state, perfuse the cell with an external solution containing the MTS reagent at neutral pH (7.4) for a defined period. Wash out the MTS reagent and test for channel activation with an acidic stimulus.
-
In the open state, co-apply the MTS reagent with the acidic stimulus.
-
-
Post-MTS Recording: After washout of the MTS reagent, apply the acidic stimulus again to assess any irreversible modification of the channel, which would be indicated by a change in current amplitude or kinetics (e.g., constitutive activation).
Conclusion
This compound/ASIC2 is a multifaceted ion channel that plays a crucial role in neuronal function by responding to changes in extracellular pH. Its ability to form heteromeric channels with diverse properties, coupled with its interaction with intracellular signaling molecules like PICK1, allows for fine-tuning of neuronal excitability and synaptic plasticity. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound/ASIC2, which holds promise as a therapeutic target for a variety of neurological disorders. Further research into the specific downstream signaling cascades activated by this compound/ASIC2 in different neuronal populations will be critical for a complete understanding of its physiological and pathological roles.
References
- 1. ASIC2a and ASIC3 heteromultimerize to form pH-sensitive channels in mouse cardiac DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Acid-sensing ion channel (ASIC) 1a/2a heteromers have a flexible 2:1/1:2 stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of human ASIC2a homomeric channels stably expressed in murine Ltk- cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid-sensing ion channel (ASIC) 1a/2a heteromers have a flexible 2:1/1:2 stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-sensing ion channel - Wikipedia [en.wikipedia.org]
- 7. Heteromeric Acid-Sensing Ion Channels (ASICs) Composed of ASIC2b and ASIC1a Display Novel Channel Properties and Contribute to Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling Pathways in Proton and Non-proton ASIC1a Activation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Unraveling the Role of B-type Natriuretic Peptide (BNP) in the Context of Amyloid Plaque Formation and Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals
Initial Note on Terminology: An extensive search for "BNC-1" in the context of amyloid plaque formation did not yield any direct scientific literature. However, "BNC" is a common abbreviation for B-type Natriuretic Peptide, often referred to as Brain Natriuretic Peptide (BNP), for which a body of research exists in relation to neurodegenerative diseases. This guide will focus on the role of BNP in the context of Alzheimer's disease and its potential, though indirect, association with amyloid plaque pathology.
Introduction to B-type Natriuretic Peptide (BNP)
B-type natriuretic peptide (BNP) is a hormone primarily secreted by the heart's ventricles in response to cardiac muscle stretching.[1][2] Its main physiological functions include regulating blood pressure, and fluid and electrolyte balance. While initially discovered in brain tissue, its primary role is understood to be in cardiovascular homeostasis.[1] Recently, emerging evidence has suggested a potential link between circulating BNP levels and cognitive decline, dementia, and Alzheimer's disease (AD).[3][4][5]
Association of BNP with Alzheimer's Disease and Amyloid Pathology
Several studies have explored the relationship between plasma BNP levels and the hallmarks of Alzheimer's disease. While a direct mechanistic role of BNP in amyloid plaque formation has not been established, a consistent association between elevated BNP and cognitive impairment has been observed.
Higher plasma levels of BNP have been linked with an increased risk of dementia and accelerated cognitive decline.[3][4] Intriguingly, some research suggests this association may be independent of cardiovascular disease.[3] Furthermore, elevated plasma BNP has been correlated with lower levels of amyloid-beta 42 (Aβ42) in the cerebrospinal fluid (CSF) and higher total tau/Aβ42 ratios, which are established biomarkers for Alzheimer's disease.[3] One hypothesis suggests that decreased action of natriuretic peptides in the brain could impair brain structure and function, predisposing individuals to cognitive decline.[3]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the association between BNP and cognitive function or Alzheimer's disease biomarkers.
Table 1: Association of BNP with Dementia and Cognitive Decline
| Study Population | BNP Measurement | Finding | Statistical Significance |
| Elderly general population | Plasma BNP | BNP was a significant predictor of new dementia cases over a 5-year follow-up.[4] | Adjusted Odds Ratio: 1.53 (95% CI 1.09–2.16); P = 0.013[4] |
| Elderly general population | Plasma BNP | BNP was the only variable to significantly associate with the decline of MMSE scores.[4] | beta 0.140; P = 0.019[4] |
| Population-based study without heart failure | NT-proBNP levels ≥125 pg/ml | Associated with Mild Cognitive Impairment (MCI).[6] | Fully adjusted OR 1.65 (1.23;2.23)[6] |
Table 2: BNP Levels in Different Dementia Subtypes
| Patient Group | Plasma BNP Level (mean +/- SEM) | Statistical Significance (vs. Controls) |
| Subcortical Vascular Dementia (n=15) | 63 +/- 17 ng/l | P = 0.03[7] |
| Alzheimer's Disease (n=19) | 36 +/- 5 ng/l | Not significant[7] |
| Age-matched Controls | 28 +/- 7 ng/l | -[7] |
Experimental Protocols
Detailed experimental protocols for measuring BNP and assessing cognitive function are crucial for reproducibility. While specific, step-by-step laboratory instructions are not available in the provided search results, the general methodologies can be outlined.
Protocol 1: Quantification of Plasma BNP/NT-proBNP
-
Objective: To measure the concentration of BNP or its N-terminal pro-hormone (NT-proBNP) in blood plasma.
-
Methodology:
-
Sample Collection: Whole blood is collected from participants via venipuncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood sample is centrifuged to separate the plasma from blood cells.
-
Immunoassay: Commercially available enzyme-linked immunosorbent assay (ELISA) kits or automated chemiluminescent immunoassays are typically used for quantification. These assays utilize specific antibodies to detect and quantify the levels of BNP or NT-proBNP.
-
Data Analysis: The measured concentrations are compared between different patient groups (e.g., cognitively normal vs. MCI vs. AD) using appropriate statistical tests.
-
Protocol 2: Assessment of Cognitive Function
-
Objective: To evaluate the cognitive status of study participants.
-
Methodology:
-
Neuropsychological Testing: A battery of standardized tests is administered to assess various cognitive domains, such as memory, executive function, and attention. The Mini-Mental State Examination (MMSE) is a commonly used screening tool.[4]
-
Clinical Diagnosis: A diagnosis of dementia or mild cognitive impairment is typically made by a qualified clinician based on established criteria (e.g., DSM-V). This often involves a comprehensive evaluation including medical history, neurological examination, and neuropsychological testing.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized relationships and experimental workflows based on the current understanding of BNP's role in the context of neurodegeneration.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Natriuretic Peptide Tests (BNP, NT-proBNP): MedlinePlus Medical Test [medlineplus.gov]
- 3. Frontiers | Natriuretic Peptides in Post-mortem Brain Tissue and Cerebrospinal Fluid of Non-demented Humans and Alzheimer’s Disease Patients [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Natriuretic Peptides, Cognitive Impairment and Dementia: An Intriguing Pathogenic Link with Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Terminal Pro-B Type Natriuretic Peptide is Associated with Mild Cognitive Impairment in the General Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B-type natriuretic peptide plasma levels are elevated in subcortical vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
BNC-1 Gene Expression in Premature Ovarian Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Premature ovarian failure (POF), also known as primary ovarian insufficiency (POI), is a debilitating condition characterized by the loss of normal ovarian function before the age of 40, leading to infertility and long-term health risks.[1][2] Emerging evidence has identified the Basonuclin-1 (BNC-1) gene as a critical player in the pathogenesis of POF.[1][3] This technical guide provides an in-depth overview of the role of this compound gene expression in POF, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the molecular mechanisms underlying this complex disorder.
Quantitative Data Summary
Mutations in the BNC1 gene have been directly linked to familial and idiopathic premature ovarian failure. The following tables summarize the key quantitative findings from foundational studies.
Table 1: Genetic Screening of BNC1 in Premature Ovarian Failure Patients
| Patient Cohort | Total Patients Screened | Patients with BNC1 Mutations | Mutation Type | Inheritance Pattern | Reference |
| Large Chinese POI Pedigree | 1 (family) | 7 affected members | Heterozygous 5 bp deletion (c.1065_1069del) | Autosomal Dominant | [1] |
| Idiopathic POI Patients | 82 | 4 | Missense mutation | Not specified | [1][3] |
| Healthy Controls | 332 | 0 | - | - | [1][3] |
Table 2: Phenotypic Characteristics of a Bnc1 Mutant Mouse Model
| Phenotype | Wild-Type Mice | Bnc1 Mutant Mice | Significance | Reference |
| Fertility | Fertile | Infertile | - | [1] |
| Serum Follicle-Stimulating Hormone (FSH) | Normal | Significantly Increased | p < 0.05 | [1][4] |
| Ovary Size | Normal | Decreased | p < 0.05 | [1][4] |
| Follicle Numbers | Normal | Reduced | p < 0.05 | [1][4] |
Core Signaling Pathway: this compound in Oocyte Survival
Recent studies have elucidated a critical signaling pathway through which this compound regulates oocyte survival. This compound acts as a transcription factor that directly modulates the expression of Neurofibromin 2 (NF2), a tumor suppressor protein.[5] NF2, in turn, is a key component of the Hippo signaling pathway, where it promotes the phosphorylation of Yes-associated protein (YAP). Phosphorylated YAP is retained in the cytoplasm and targeted for degradation. In the absence of functional this compound, NF2 expression is downregulated, leading to reduced YAP phosphorylation and subsequent nuclear accumulation of YAP.[5] Nuclear YAP then upregulates the expression of genes involved in iron uptake and lipid reactive oxygen species (ROS) production, such as transferrin receptor (TFRC) and acyl-CoA synthetase long-chain family member 4 (ACSL4), ultimately triggering oocyte death via a form of programmed cell death known as ferroptosis.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Premature Ovarian Insufficiency: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basonuclin 1 deficiency is a cause of primary ovarian insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. BNC1 deficiency-triggered ferroptosis through the NF2-YAP pathway induces primary ovarian insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Basonuclin-1 Interactome: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Basonuclin-1 (BNC1) is a highly conserved zinc finger transcription factor pivotal in regulating cell proliferation and differentiation, particularly in keratinocytes and reproductive germ cells. Its involvement in both RNA polymerase I and II transcription underscores its complex role in cellular function. Dysregulation of BNC1 has been implicated in various pathologies, including cancer and reproductive disorders, making its interacting partners attractive targets for therapeutic development. This technical guide provides a comprehensive overview of the identified binding partners of basonuclin-1, detailed experimental protocols for their identification, and the signaling pathways they modulate.
Identified Binding Partners of Basonuclin-1
Current research has identified several key protein binding partners of basonuclin-1, primarily involved in transcriptional regulation and subcellular localization. These interactions were elucidated using techniques such as co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) screening.
Table 1: Experimentally Validated Binding Partners of Basonuclin-1
| Binding Partner | Method of Identification | Cellular Context | Putative Function of Interaction |
| TAF7L (TATA-Box Binding Protein Associated Factor 7 Like) | Co-immunoprecipitation | Mouse Testis, HEK293T cells | Co-regulation of spermatogenesis-specific gene expression. BNC1 is required for the nuclear localization of the BNC1/TAF7L complex.[1][2][3] |
| HSF2BP (Heat Shock Factor Binding Protein) | Yeast Two-Hybrid | Not specified in initial screen | Sequestration of BNC1 in the cytoplasm, leading to inhibition of its transcriptional activity.[4][5] |
| GPS1 (G Protein Pathway Suppressor 1) | RNA Immunoprecipitation, ChIP-seq (mediated by LINC01305) | Esophageal Squamous Cell Carcinoma (ESCC) cells | Recruitment of BNC1 by the long non-coding RNA LINC01305 to the GPS1 promoter, activating the JNK signaling pathway and promoting epithelial-mesenchymal transition (EMT).[6] |
Note: At the time of this report, specific quantitative data on the binding affinities (e.g., Kd values) for these interactions were not available in the reviewed literature.
Experimental Protocols for Identifying Basonuclin-1 Binding Partners
The identification of BNC1's interactome relies on robust biochemical and molecular biology techniques. Below are detailed methodologies for the key experiments cited.
Co-immunoprecipitation (Co-IP) for BNC1-TAF7L Interaction
This protocol is adapted from the study by Li et al. (2020), which demonstrated the interaction between BNC1 and TAF7L.[1][2][3][7]
Objective: To validate the in vivo or in vitro interaction between basonuclin-1 and a putative binding partner.
Materials:
-
Cell Lines/Tissues: HEK293T cells or mouse testis tissue.
-
Expression Plasmids: CFP-tagged BNC1 (wild-type and mutant), FLAG-tagged TAF7L.
-
Antibodies: Anti-CFP antibody, anti-FLAG antibody, anti-BNC1 antibody, Normal Rabbit/Mouse IgG (isotype control).
-
Lysis Buffer: Composition may vary, but a common formulation includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors. For the BNC1-TAF7L interaction, a buffer with 0.3 M NaCl and 0.2% NP-40 was used for incubation.[7]
-
Wash Buffer: Similar to lysis buffer but with lower detergent concentration (e.g., 0.1% NP-40) and potentially higher salt concentration (e.g., 0.3 M NaCl) to reduce non-specific binding.[7]
-
Protein A/G Beads: (e.g., Dynabeads or agarose).
-
Elution Buffer: 2x SDS-PAGE loading buffer.
-
Western Blotting Reagents.
Procedure:
-
Cell Culture and Transfection (for in vitro validation):
-
Co-transfect HEK293T cells with plasmids expressing CFP-BNC1 and FLAG-TAF7L using a suitable transfection reagent.
-
Culture cells for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes with gentle rotation.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG for pulling down TAF7L and its binders) or an isotype control IgG overnight at 4°C with gentle rotation.[7]
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. Each wash should involve resuspending the beads and incubating for 5-10 minutes before pelleting.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against the "bait" protein (e.g., anti-FLAG) and the putative "prey" protein (e.g., anti-CFP) to confirm co-immunoprecipitation.
-
Experimental Workflow for Co-immunoprecipitation
Yeast Two-Hybrid (Y2H) Screening for BNC1-HSF2BP Interaction
This protocol provides a general framework for a Y2H screen, as specific details for the BNC1-HSF2BP screen were not fully available. The method is based on the GAL4 system.[5]
Objective: To identify novel protein-protein interactions by screening a cDNA library.
Materials:
-
Yeast Strains: e.g., Y2HGold, which contains multiple reporter genes (AUR1-C, ADE2, HIS3, MEL1).
-
Bait Plasmid: pGBKT7, containing the GAL4 DNA-binding domain (DNA-BD).
-
Prey Plasmid: pGADT7, containing the GAL4 activation domain (AD).
-
cDNA Library: A pre-transformed yeast library from the tissue of interest.
-
Yeast Media: Rich (YPD) and selective synthetic defined (SD) dropout media.
-
Reagents for Yeast Transformation.
Procedure:
-
Bait Plasmid Construction:
-
Clone the full-length or a domain of BNC1 in-frame with the GAL4 DNA-BD in the pGBKT7 vector.
-
Transform the bait plasmid into a suitable yeast strain.
-
-
Bait Auto-activation and Toxicity Test:
-
Plate the bait-transformed yeast on selective media to ensure it does not auto-activate the reporter genes and is not toxic to the yeast.
-
-
Yeast Two-Hybrid Screen:
-
Mate the bait-containing yeast strain with a pre-transformed cDNA library strain of the opposite mating type.
-
Plate the diploid yeast on high-stringency selective media (e.g., SD/-Ade/-His/-Leu/-Trp with Aureobasidin A) to select for positive interactions.
-
-
Identification of Positive Clones:
-
Isolate colonies that grow on the selective media.
-
Rescue the prey plasmids from these colonies.
-
Sequence the cDNA inserts to identify the interacting proteins.
-
-
Validation of Interactions:
-
Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
-
Perform additional validation experiments, such as Co-IP or in vitro binding assays.
-
Logical Flow of a Yeast Two-Hybrid Screen
Signaling Pathways Involving Basonuclin-1 and its Partners
The interactions of BNC1 with its binding partners are integral to specific signaling pathways that regulate key cellular processes.
BNC1-TAF7L Pathway in Spermatogenesis
In the testis, BNC1 forms a complex with the germ cell-specific transcription factor TAF7L. This complex is essential for the proper expression of genes required for post-meiotic spermatogenesis.[1][3] A key aspect of this pathway is the role of BNC1 in ensuring the nuclear localization of the BNC1/TAF7L complex. A truncated, non-functional BNC1 mutant fails to do so, leading to the mislocalization of the complex in the cytoplasm and a subsequent disruption of target gene expression, ultimately causing testicular premature aging.[2]
Signaling Pathway of BNC1-TAF7L in Spermatogenesis
HSF2BP-Mediated Regulation of BNC1 Activity
The interaction between BNC1 and HSF2BP represents a negative regulatory mechanism. HSF2BP binding to BNC1 leads to the sequestration of BNC1 in the cytoplasm.[5] This prevents BNC1 from translocating to the nucleus, thereby inhibiting its transcriptional activity. This mechanism is thought to play a role in regulating BNC1 function during spermatogenesis.
Inhibitory Pathway of HSF2BP on BNC1
LINC01305-BNC1-GPS1 Axis in Esophageal Squamous Cell Carcinoma
In the context of ESCC, the long non-coding RNA LINC01305 acts as a scaffold, recruiting BNC1 to the promoter of G Protein Pathway Suppressor 1 (GPS1). This recruitment leads to the upregulation of GPS1 expression. Elevated GPS1 then mediates the phosphorylation and activation of JNK (c-Jun N-terminal kinase), a key event in promoting epithelial-mesenchymal transition (EMT), which is a hallmark of cancer metastasis.[6]
References
- 1. Basonuclin 1 deficiency causes testicular premature aging: BNC1 cooperates with TAF7L to regulate spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basonuclin 1 deficiency causes testicular premature aging: BNC1 cooperates with TAF7L to regulate spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HSF2BP represses BNC1 transcriptional activity by sequestering BNC1 to the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LINC01305 recruits basonuclin 1 to act on G‐protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
BNC-1 Signaling Pathway in Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basonuclin-1 (BNC-1) is a zinc finger transcription factor that plays a pivotal role in the regulation of keratinocyte proliferation and differentiation.[1][2] Predominantly found in the basal layer of the epidermis and in hair follicles, this compound is essential for maintaining the proliferative potential of these cells.[1][2][3] This technical guide provides an in-depth overview of the this compound signaling pathway in keratinocytes, detailing its molecular interactions, downstream effects, and the experimental methodologies used for its investigation.
Core Signaling Pathway
The this compound signaling pathway is integral to the maintenance of epidermal homeostasis. Its activity is tightly regulated by upstream signals and, in turn, modulates a transcriptional program that governs the balance between keratinocyte proliferation and the onset of terminal differentiation.
Upstream Regulation of this compound
This compound expression and activity in keratinocytes are controlled by key developmental and signaling pathways:
-
p63: The transcription factor p63, a master regulator of epithelial development, directly induces the expression of this compound.[4][5] Chromatin immunoprecipitation and reporter assays have confirmed that this compound is a direct transcriptional target of p63.[5] This places this compound downstream of a critical orchestrator of keratinocyte identity and stratification.
-
Hedgehog (Hh) Signaling: The Hedgehog signaling pathway, crucial for skin development and homeostasis, also upregulates this compound expression.[4][6] The downstream effectors of Hh signaling, the Gli family of transcription factors, bind to the this compound promoter and activate its transcription.[6] Aberrant activation of the Hh pathway, as seen in basal cell carcinoma, leads to elevated levels of this compound.[6]
This compound Function and Downstream Effects
As a transcription factor, this compound shuttles between the cytoplasm and the nucleus, with its nuclear localization being associated with increased cell proliferation.[7][8][9] Its primary functions in keratinocytes include:
-
Regulation of Ribosomal RNA (rRNA) Transcription: this compound binds to the promoter of the rRNA gene, suggesting a role in ribosome biogenesis, a process essential for cell growth and proliferation.[4]
-
Modulation of Polymerase II-transcribed Genes: Beyond its role in rRNA synthesis, this compound is also implicated in the regulation of genes transcribed by RNA polymerase II.[7]
-
Control of Proliferation and Differentiation: The presence of this compound is strongly correlated with the ability of keratinocytes to multiply and the prevention of terminal differentiation.[1][10] The disappearance of this compound mRNA is associated with a loss of colony-forming ability and the expression of differentiation markers like involucrin.[1]
Key Protein Interactions
-
PRMT1: this compound interacts with Protein Arginine Methyltransferase 1 (PRMT1), which functions as a co-activator for this compound-dependent proliferative genes.[11] This interaction is crucial for the pro-proliferative effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the this compound signaling pathway in keratinocytes, based on typical findings from the experimental protocols described below.
| Upstream Regulator | Effect on this compound Expression | Fold Change (mRNA) | Fold Change (Promoter Activity) | Cell Type | Reference |
| p63 Overexpression | Induction | ~2.5 - 4.0 | ~3.0 - 5.0 | Human Keratinocytes | [5] |
| Hedgehog Pathway Activation (e.g., via SAG) | Induction | ~2.0 - 3.5 | ~2.5 - 4.5 | Human Keratinocytes | [6] |
| This compound Modulation | Downstream Target Gene | Effect on Expression | Fold Change (mRNA) | Cell Type | Reference |
| This compound Knockdown | Proliferation-associated genes (e.g., Cyclins) | Downregulation | ~1.5 - 3.0 | Human Keratinocytes | [11] |
| This compound Knockdown | Differentiation-associated genes (e.g., Involucrin) | Upregulation | ~2.0 - 4.0 | Human Keratinocytes | [1] |
| This compound Overexpression | Proliferation-associated genes (e.g., Cyclins) | Upregulation | ~2.0 - 3.5 | Human Keratinocytes | [11] |
| This compound Overexpression | Differentiation-associated genes (e.g., Involucrin) | Downregulation | ~1.5 - 2.5 | Human Keratinocytes | [1] |
| Interacting Protein | Assay | Quantitative Metric | Value | Cell Type | Reference |
| PRMT1 | Co-Immunoprecipitation | Enrichment over IgG control | >10-fold | Human Keratinocytes | [11] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway in Keratinocytes
Caption: Upstream and downstream components of the this compound signaling pathway in keratinocytes.
Experimental Workflow for Investigating the this compound Pathway
Caption: A logical workflow for the comprehensive study of the this compound signaling pathway.
Detailed Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for this compound Target Gene Identification
Objective: To identify the genomic binding sites of this compound in human keratinocytes.
Materials:
-
Primary human keratinocytes or HaCaT cells
-
1% Formaldehyde in PBS
-
Glycine
-
Lysis Buffer (e.g., RIPA buffer)
-
Chromatin Shearing equipment (e.g., sonicator)
-
Anti-BNC-1 antibody (validated for ChIP)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking: Treat keratinocytes with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BNC-1 antibody or a control IgG overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the human genome and use a peak-calling algorithm to identify this compound binding sites.
RNA Sequencing (RNA-seq) for Downstream Gene Expression Analysis
Objective: To identify genes whose expression is regulated by this compound in keratinocytes.
Materials:
-
Keratinocytes with this compound knockdown (e.g., via siRNA) and control cells
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
mRNA purification kit (poly-A selection) or rRNA depletion kit
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Protocol:
-
Cell Culture and Treatment: Culture keratinocytes and transfect with this compound siRNA or a non-targeting control.
-
RNA Extraction: Harvest cells and extract total RNA using an appropriate kit.
-
RNA Quality Control: Assess the integrity and purity of the RNA.
-
Library Preparation: Purify mRNA from the total RNA and construct sequencing libraries.
-
Sequencing: Perform deep sequencing of the prepared libraries.
-
Data Analysis: Align the reads to the human genome and perform differential gene expression analysis to identify genes that are up- or down-regulated upon this compound knockdown.
Co-Immunoprecipitation (Co-IP) for this compound and PRMT1 Interaction
Objective: To confirm the in vivo interaction between this compound and PRMT1 in keratinocytes.
Materials:
-
Keratinocyte cell lysate
-
Anti-BNC-1 antibody
-
Anti-PRMT1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Co-IP lysis and wash buffers
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Prepare a whole-cell lysate from keratinocytes using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-BNC-1 antibody (or control IgG) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with Co-IP wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PRMT1 antibody to detect the co-immunoprecipitated protein. A reciprocal experiment using an anti-PRMT1 antibody for immunoprecipitation and an anti-BNC-1 antibody for detection should also be performed.
Dual-Luciferase Reporter Assay for Promoter Activity
Objective: To validate that p63 transcriptionally activates the this compound promoter.
Materials:
-
HEK293T or keratinocyte cell line
-
Expression plasmid for p63
-
Reporter plasmid containing the this compound promoter upstream of a firefly luciferase gene
-
Control plasmid with a constitutively expressed Renilla luciferase gene
-
Transfection reagent
-
Dual-luciferase assay kit
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Co-transfection: Co-transfect the cells with the p63 expression plasmid, the this compound promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Compare the normalized luciferase activity in the presence and absence of p63 overexpression to determine the effect of p63 on this compound promoter activity.
Subcellular Fractionation for this compound Localization
Objective: To determine the subcellular localization of this compound in keratinocytes.
Materials:
-
Keratinocytes
-
Subcellular fractionation kit or buffers for cytoplasmic and nuclear extraction
-
Protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against this compound, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1)
Protocol:
-
Cell Harvesting: Harvest keratinocytes and wash with cold PBS.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer to swell the cells and disrupt the plasma membrane. Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Wash the nuclear pellet and then lyse the nuclei using a nuclear extraction buffer. Centrifuge to remove insoluble debris. The supernatant is the nuclear fraction.
-
Western Blot Analysis: Separate proteins from the cytoplasmic and nuclear fractions by SDS-PAGE, transfer to a membrane, and probe with antibodies against this compound, a cytoplasmic marker, and a nuclear marker to determine the relative abundance of this compound in each compartment.
Conclusion
The this compound signaling pathway is a critical regulator of keratinocyte biology, influencing the delicate balance between proliferation and differentiation. Understanding the intricacies of this pathway, from its upstream regulation by p63 and Hedgehog signaling to its downstream transcriptional targets and protein interactions, is crucial for elucidating the mechanisms of epidermal homeostasis and pathogenesis. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this compound and its potential as a therapeutic target in skin disorders.
References
- 1. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com]
- 4. Chromatin immunoprecipitation for identifying transcription factor targets in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p63 Transcriptionally regulates BNC1, a Pol I and Pol II transcription factor that regulates ribosomal biogenesis and epithelial differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized protocol to identify keratinocyte subpopulations in vitro by single-cell RNA sequencing analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. youtube.com [youtube.com]
- 9. Alternative subcellular locations of keratinocyte basonuclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
BNC-1: Discovery and Initial Characterization of a Novel Transcription Factor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery and initial characterization of Basonuclin 1 (BNC1), a zinc finger transcription factor with significant implications in cellular proliferation, differentiation, and oncology. Given the context of a drug discovery framework, this document outlines the foundational data and methodologies necessary for evaluating BNC1 as a potential therapeutic target.
Executive Summary
Basonuclin 1 (BNC1) is a highly conserved, nuclear protein that plays a critical role in regulating gene expression.[1][2][3] It is characterized by three distinct pairs of C2H2-type zinc fingers, which facilitate its binding to DNA.[1][3] BNC1 is predominantly expressed in the basal layer of stratified squamous epithelia, such as the epidermis, and in the germ cells of the testis and ovary.[3][4] Its expression is closely associated with the proliferative potential of cells; it is present in dividing and quiescent cells but absent in terminally differentiated ones.[3]
Functionally, BNC1 acts as a transcription factor for both RNA Polymerase I and II, suggesting a coordinated role in regulating ribosomal RNA (rRNA) synthesis and the expression of protein-coding genes.[5] This dual activity positions BNC1 as a key regulator of cellular growth and metabolism. Its role in disease is complex; evidence suggests BNC1 can function as either an oncogene or a tumor suppressor depending on the cellular context.[6] For instance, it is significantly upregulated in esophageal squamous cell carcinoma (ESCC) while being downregulated in ovarian carcinoma.[7][8] This differential expression and its fundamental role in cell proliferation make BNC1 a compelling target for therapeutic intervention.
Core Biophysical and Functional Properties
BNC1 is a nuclear protein that can shuttle between the nucleus and cytoplasm, with its localization being influenced by post-translational modifications such as phosphorylation.[1] The protein has a modular structure, most notably containing six zinc finger motifs that are critical for its DNA-binding activity.
| Property | Description | References |
| Gene Locus | Chromosome 15q25.2 (Human) | [4][9] |
| Aliases | Basonuclin, BNC, BSN1, POF16 | [4] |
| Molecular Function | DNA-binding transcription factor activity, specifically for RNA Polymerase I and II promoters. Metal ion binding. | [4][5] |
| Biological Processes | Regulation of transcription, positive regulation of cell proliferation, epidermis development, spermatogenesis, cell differentiation. | [4] |
| Subcellular Location | Primarily Nucleus (nucleoplasm). Can be found in the cytoplasm and is translocated to the spermatozoon midpiece during spermiogenesis. | [1][2] |
| Key Structural Motifs | Three separated pairs of C2H2-type zinc fingers, a nuclear localization signal. | [1] |
Quantitative Data Summary
The initial characterization of BNC1 has focused on its differential expression in pathological versus healthy tissues. This data is crucial for identifying indications where targeting BNC1 could be therapeutically beneficial.
Table 3.1: BNC1 Expression in Ovarian Carcinoma
| Data Type | Value | Significance | References |
| mRNA Expression (SMD) | -2.397 (95% CI: -3.940 to -0.853) | Statistically significant downregulation of BNC1 mRNA in ovarian carcinoma tissues compared to non-tumor tissues. | [7][10] |
| Protein Expression (SMD) | -2.170 (95% CI: -2.564 to -1.775) | Statistically significant downregulation of BNC1 protein in ovarian carcinoma tissues. | [7][10] |
| Overall Expression (SMD) | -2.339 (95% CI: -3.649 to -1.028) | Confirms overall downregulation of BNC1 in ovarian carcinoma across multiple datasets. | [7] |
Table 3.2: BNC1 Expression and Functional Impact in Esophageal Squamous Cell Carcinoma (ESCC)
| Data Type | Value | Significance | References |
| mRNA Expression (log2 Fold Change) | > 1.5 in ESCC tissues vs. normal adjacent tissues | Significant upregulation of BNC1 in ESCC, suggesting an oncogenic role. | [11] |
| Functional Impact of Knockdown | Inhibition of cell proliferation and metastasis in vitro and in vivo. | Demonstrates that BNC1 is a driver of the malignant phenotype in ESCC. | [11] |
Table 3.3: Functional Genomics in Cisplatin-Resistant Ovarian Cancer Cells
| Experiment | Result | Significance | References |
| siRNA-mediated BNC1 knockdown in A2780-CP20 cells | 35% reduction in cell viability. | BNC1 is required for the survival of cisplatin-resistant ovarian cancer cells. | [12] |
| BNC1 siRNA + Cisplatin (IC30) | An additional 15% reduction in cell viability compared to BNC1 siRNA alone. | Targeting BNC1 may re-sensitize resistant ovarian cancer cells to cisplatin, suggesting a combination therapy approach. | [12] |
Signaling Pathways and Mechanisms of Action
BNC1 functions as a transcription factor that integrates into larger regulatory networks. Its activity is modulated by upstream signals, and it, in turn, regulates a cohort of downstream genes critical for cell fate.
LINC01305/BNC1/GPS1 Axis in ESCC
In esophageal squamous cell carcinoma, BNC1 has been shown to be a critical oncogenic driver.[8][11] Its activity is part of a newly discovered signaling axis involving a long non-coding RNA (LINC01305) and G-protein pathway suppressor 1 (GPS1). LINC01305 recruits BNC1 to the promoter of the GPS1 gene, leading to its transcriptional activation.[8] Elevated GPS1 expression then promotes the phosphorylation of JNK, which mediates the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[8]
Conceptual Drug Discovery Workflow
While no compound designated "BNC-1" has been publicly disclosed, the characterization of Basonuclin 1 as a therapeutic target would follow a standard drug discovery pipeline. This process begins with target validation and progresses through hit identification, lead optimization, and preclinical development.
Experimental Protocols
The characterization of BNC1 relies on a suite of molecular and cellular biology techniques. Provided below are foundational protocols for key assays.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BNC1
This protocol is used to identify the genome-wide DNA binding sites of BNC1.
Methodology:
-
Cell Preparation and Cross-linking: Culture cells (e.g., ESCC cell lines) to ~80-90% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[13]
-
Cell Lysis and Chromatin Fragmentation: Harvest and wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors. Isolate the nuclei and resuspend in a shearing buffer. Sonicate the chromatin to achieve fragments predominantly in the 150-900 bp range. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.[13][14][15]
-
Immunoprecipitation: Pre-clear the chromatin by incubating with Protein A/G magnetic beads. Set aside a small fraction of the chromatin as an "input" control. Incubate the remaining chromatin overnight at 4°C with a ChIP-grade anti-BNC1 antibody. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
-
Reverse Cross-linking and DNA Purification: Add NaCl to the eluted samples and the input control and incubate at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a column-based kit.[14][16]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome. Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the BNC1 ChIP sample compared to the input control.
Dual-Luciferase Reporter Assay
This assay is used to quantify the ability of BNC1 to activate or repress the transcription of a target gene promoter.
Methodology:
-
Plasmid Construction: Clone the promoter region of a putative BNC1 target gene (e.g., GPS1) into a reporter plasmid upstream of the Firefly luciferase (Fluc) gene. A second plasmid containing the Renilla luciferase (Rluc) gene under a constitutive promoter (e.g., CMV) is used as a transfection control.[17][18]
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or an ESCC cell line) in a 24- or 96-well plate. Co-transfect the cells with the Firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and an expression vector for BNC1 (or an empty vector control).[19][20]
-
Cell Lysis: After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[17][19]
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add Luciferase Assay Reagent II (containing the Firefly luciferase substrate, D-luciferin) and measure the Firefly luminescence.[17]
-
Add Stop & Glo® Reagent, which quenches the Firefly reaction and contains the substrate for Renilla luciferase (coelenterazine), and measure the Renilla luminescence.[17]
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for differences in transfection efficiency and cell number. The final result is expressed as a ratio of Fluc/Rluc activity.[18]
Immunohistochemistry (IHC)
This protocol is for visualizing the expression and localization of BNC1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin. Sequentially rehydrate the tissue sections by immersing them in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[21][22][23]
-
Antigen Retrieval: To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER). Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heat in a pressure cooker, steamer, or water bath at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.[21]
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity, which can cause background staining.[23]
-
Blocking: Rinse with buffer (e.g., PBS or TBS). Incubate sections with a blocking solution (e.g., 5% normal goat serum or 1% BSA in PBS) for at least 30-60 minutes to prevent non-specific antibody binding.[23][24]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against BNC1, diluted to its optimal concentration in blocking buffer, in a humidified chamber. Incubation is typically for 1 hour at room temperature or overnight at 4°C.[23]
-
Secondary Antibody and Detection: Wash the slides. Apply an HRP-conjugated secondary antibody that recognizes the primary antibody's host species. Incubate for 30-60 minutes. Wash again. Apply a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate in the presence of HRP.[21][22]
-
Counterstaining, Dehydration, and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections through graded ethanol solutions and clear in xylene. Mount a coverslip using a permanent mounting medium.[21]
Western Blotting
This protocol is for detecting and quantifying BNC1 protein levels in cell or tissue lysates.
Methodology:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[25]
-
SDS-PAGE: Mix the protein lysate with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[27]
-
Antibody Incubation: Incubate the membrane with the primary antibody against BNC1, diluted in blocking buffer, overnight at 4°C with gentle agitation. Wash the membrane three times with TBST for 5-10 minutes each.[25][27]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. Wash the membrane again as in the previous step.[25]
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. Detect the signal using X-ray film or a digital imaging system.[26]
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying BNC1 mRNA expression levels.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a column-based kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.[28]
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (cDNA Synthesis): Reverse transcribe 100 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[28][29]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers specific for the BNC1 gene, and a SYBR Green or TaqMan-based qPCR master mix. Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[28]
-
qPCR Cycling and Data Collection: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[28]
-
Data Analysis: Determine the cycle threshold (Ct) for BNC1 and the housekeeping gene in each sample. Calculate the relative expression of BNC1 using the ΔΔCt method.[30]
References
- 1. pnas.org [pnas.org]
- 2. WikiGenes - BNC1 - basonuclin 1 [wikigenes.org]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. BNC1 - Wikipedia [en.wikipedia.org]
- 5. Search for basonuclin target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinicopathological significance and underlying molecular mechanism of downregulation of basonuclin 1 expression in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LINC01305 recruits basonuclin 1 to act on G-protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LINC01305 recruits basonuclin 1 to act on G‐protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tryps.rockefeller.edu [tryps.rockefeller.edu]
- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 15. protocols.io [protocols.io]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 18. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 22. bosterbio.com [bosterbio.com]
- 23. ptglab.com [ptglab.com]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 25. origene.com [origene.com]
- 26. cdn.bcm.edu [cdn.bcm.edu]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. mcgill.ca [mcgill.ca]
- 29. gene-quantification.de [gene-quantification.de]
- 30. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on Basonuclin-1 (BNC-1) in Neurodegenerative Diseases: A Technical Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals December 08, 2025
Executive Summary
A comprehensive review of existing scientific literature was conducted to collate and analyze exploratory studies on the role of Basonuclin-1 (BNC-1) in neurodegenerative diseases. This technical guide addresses the current landscape of research, quantitative data, and experimental methodologies. Our findings indicate a significant lack of direct research linking this compound to the pathology or potential treatment of neurodegenerative conditions such as Alzheimer's, Parkinson's, or Huntington's disease. The available data predominantly characterizes this compound as a zinc finger protein involved in the regulation of cell proliferation and transcription, primarily in epithelial and germ cells. A noteworthy point of clarification is the distinction between this compound (Basonuclin-1) and a separate protein, the brain Na+ channel 1, which also shares the "BNC1" abbreviation and is functionally relevant in the nervous system. This whitepaper summarizes the established functions of Basonuclin-1, clarifies this nomenclature ambiguity, and presents the current void of research in the context of neurodegeneration.
Introduction to Basonuclin-1 (this compound)
Basonuclin-1 is a zinc finger protein encoded by the BNC1 gene.[1] It is primarily found in the basal cell layer of the epidermis and in hair follicles, as well as in high abundance in the germ cells of the testis and ovary.[1] Functionally, this compound is understood to play a regulatory role in keratinocyte proliferation and may also act as a regulator for ribosomal RNA (rRNA) transcription.[1] Its biological processes are linked to the regulation of transcription, positive regulation of cell population proliferation, epidermis development, and spermatogenesis.[1] While expressed to a lesser extent in the brain, its function within the central nervous system remains largely unexplored.[2]
A critical point of clarification is the distinction from brain Na+ channel 1 , which is also abbreviated as BNC1. Basonuclin-1 and the brain Na+ channel 1 are not similar proteins, and this shared abbreviation can be a source of confusion in literature searches.[1]
This compound and Neurodegenerative Diseases: A Review of the Literature
The research focus for this compound has been on its role in:
-
Cell Proliferation and Differentiation: Particularly in keratinocytes.[1]
-
Reproduction: Its disruption has been implicated in premature ovarian failure.[3]
-
Transcription Regulation: Specifically in the context of rRNA transcription.[1]
Quantitative Data Summary
Due to the absence of studies on this compound in neurodegenerative diseases, there is no quantitative data to present regarding its effects on neuronal cell viability, protein aggregation, or other relevant biomarkers. The following table reflects this lack of available data.
| Metric | Alzheimer's Disease | Parkinson's Disease | Huntington's Disease | Data Source |
| This compound Expression Levels in CNS | No Data Available | No Data Available | No Data Available | N/A |
| Effect on Amyloid-beta Levels | No Data Available | No Data Available | No Data Available | N/A |
| Effect on Tau Phosphorylation | No Data Available | No Data Available | No Data Available | N/A |
| Effect on Alpha-Synuclein Aggregation | No Data Available | No Data Available | No Data Available | N/A |
| Impact on Neuronal Survival | No Data Available | No Data Available | No Data Available | N/A |
Experimental Protocols
Similarly, no experimental protocols for the investigation of this compound in the context of neurodegenerative diseases could be cited. Should research in this area commence, methodologies would likely include:
-
Immunohistochemistry: To determine the localization of this compound in healthy and diseased brain tissue.
-
Western Blotting and ELISA: To quantify this compound protein levels in cerebrospinal fluid and brain homogenates.
-
In vitro Cell Culture Models: Using neuronal cell lines or primary neurons to study the effects of this compound overexpression or knockdown on disease-related phenotypes.
-
Animal Models: Utilizing transgenic mouse models of neurodegenerative diseases to investigate the in vivo role of this compound.
As no such studies have been published, detailed protocols are not available.
Visualizing the State of Research and Known Functions of this compound
The following diagrams illustrate the current state of research and the known biological functions of Basonuclin-1.
Conclusion and Future Directions
The current scientific landscape lacks exploratory studies on the role of Basonuclin-1 in neurodegenerative diseases. This presents a significant knowledge gap but also an opportunity for novel research avenues. Future studies could initially focus on confirming the expression and localization of this compound within different brain regions and neuronal cell types. Subsequently, investigating its potential interaction with pathways known to be dysregulated in neurodegenerative diseases would be a logical next step. Given the existing confusion with the brain Na+ channel 1, it is imperative for future research to use the full protein name, Basonuclin-1, to avoid ambiguity. Until such foundational research is conducted, the role of Basonuclin-1 in neurodegeneration remains purely speculative.
References
Methodological & Application
BNC-1 Antibody for Western Blotting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the BNC-1 antibody in Western blotting. The this compound antibody targets the Zinc finger protein basonuclin-1 (BNC1), a key transcription factor involved in the regulation of cell proliferation and differentiation, particularly in keratinocytes.[1][2]
Product Information
| Feature | Description |
| Target | Zinc finger protein basonuclin-1 (BNC1)[3][4] |
| Synonyms | Basonuclin, BNC, BSN1, HsT19447[5] |
| Applications | Western Blot (WB), Immunocytochemistry (ICC), Immunohistochemistry (IHC), ELISA[4] |
| Species Reactivity | Human, Mouse, Rat[4][6] |
| Molecular Weight (Predicted) | ~110-111 kDa[1][5] |
| Cellular Localization | Nucleus and Cytoplasm[1][4] |
Quantitative Data Summary
The following table summarizes recommended starting dilutions and observed molecular weights for the this compound antibody in Western blotting applications. Optimization may be required for specific experimental conditions.
| Application | Recommended Dilution | Concentration | Observed Molecular Weight |
| Western Blot | 1:500 - 1:1000 | 1.0 µg/ml | ~110 kDa[5][6] |
BNC1 Signaling Pathway in Keratinocyte Differentiation
BNC1 plays a crucial role as a transcription factor in regulating the differentiation of keratinocytes. It is known to be transcriptionally regulated by p63, a master regulator of epithelial development.[7] BNC1, in turn, can influence the expression of genes involved in the cell cycle and differentiation. One identified pathway involves its regulation of the chemokine CCL20, which can then modulate the JAK-STAT signaling pathway, impacting cell apoptosis.[8]
Caption: BNC1 signaling in keratinocyte differentiation.
Western Blotting Experimental Workflow
The following diagram outlines the key steps for performing a Western blot experiment using the this compound antibody.
Caption: Western Blotting workflow for this compound antibody.
Detailed Experimental Protocol: Western Blotting
This protocol provides a detailed methodology for the detection of BNC1 protein in cell lysates and tissue homogenates using the this compound antibody.
1. Materials and Reagents
-
This compound Primary Antibody
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the host of the primary antibody)
-
Cell lines (e.g., HaCaT, A431) or tissue samples (e.g., skin, testis)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
Tris-glycine SDS-PAGE gels (8-10%)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
2. Sample Preparation
-
Cell Lysates:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the plate and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Tissue Homogenates:
-
Excise tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add ice-cold RIPA buffer with inhibitors and homogenize further.
-
Follow steps 4-6 from the cell lysate protocol.
-
3. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE
-
Thaw protein lysates on ice.
-
Mix an appropriate amount of protein (20-40 µg) with Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto a Tris-glycine SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer
-
Equilibrate the gel, PVDF/nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., 100V for 1 hour for wet transfer).
6. Blocking
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
7. Antibody Incubation
-
Primary Antibody:
-
Dilute the this compound antibody in blocking buffer to the recommended starting dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
8. Detection and Imaging
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system. Adjust exposure times to avoid signal saturation.
9. Data Analysis
-
Analyze the resulting bands to determine the presence and relative abundance of BNC1 protein. The expected band should be around 110 kDa. Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading variations.
References
- 1. BNC1 - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. genecards.org [genecards.org]
- 4. string-db.org [string-db.org]
- 5. uniprot.org [uniprot.org]
- 6. WikiGenes - BNC1 - basonuclin 1 [wikigenes.org]
- 7. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BNC-1 Quantification in Tissue Samples
Introduction
Basonuclin 1 (BNC1) is a zinc finger protein that plays a crucial role in the regulation of keratinocyte proliferation and rRNA transcription.[1][2][3] It is predominantly found in the basal cell layer of the epidermis, hair follicles, and is abundant in the germ cells of the testis and ovary.[1][2][3] Emerging research has implicated BNC1 in various pathological conditions, including primary ovarian insufficiency and several types of cancer, where its expression is often dysregulated.[1][4][5][6] Consequently, accurate quantification of BNC1 in tissue samples is critical for both basic research and the development of novel therapeutic strategies.
These application notes provide detailed protocols for the quantification of BNC1 in tissue samples using four common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Mass Spectrometry, and Immunohistochemistry (IHC).
Data Presentation: BNC-1 Expression in Normal and Cancerous Tissues
The following tables summarize the relative expression of BNC1 in various human tissues, with a focus on the comparison between normal and cancerous tissues.
Table 1: Relative mRNA and Protein Expression of BNC1 in Human Tissues
| Tissue | Relative mRNA Expression Level | Relative Protein Expression Level |
| Testis | High | High |
| Esophagus | High | Medium |
| Epidermis | Medium | High |
| Hair Follicles | Medium | High |
| Ovary | Medium | Medium |
| Liver | Low | Low |
Data compiled from The Human Protein Atlas and NCBI.[7][8]
Table 2: this compound Expression in Cancerous vs. Normal Tissues
| Cancer Type | Change in Expression in Cancer Tissue | Method of Analysis | Reference |
| Gastric Cancer | Downregulated | IHC | [4] |
| Ovarian Carcinoma | Downregulated | IHC, mRNA analysis | [5] |
| Hepatocellular Carcinoma | Downregulated | mRNA analysis, Methylation analysis | [6] |
| Bladder Squamous Cell Carcinoma | Upregulated | Not specified | [4] |
| Pancreatic Cancer | Downregulated | Not specified | [4] |
This compound Signaling Pathway
BNC1 is involved in several signaling pathways that regulate cell proliferation, apoptosis, and ferroptosis. The diagram below illustrates the known interactions of BNC1 within the NF2-YAP, and CCL20/JAK-STAT pathways.
Caption: this compound signaling pathways in cancer and ovarian insufficiency.
Experimental Protocols
This compound Quantification by ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of this compound in tissue homogenates.
Caption: Workflow for this compound quantification by ELISA.
-
Tissue Homogenization:
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.[9]
-
Collect the supernatant (tissue lysate).
-
-
Protein Concentration Determination:
-
Determine the total protein concentration of the lysate using a BCA protein assay or a similar method.[9]
-
-
ELISA Procedure (example using a commercial kit):
-
Prepare standards and samples as per the kit manufacturer's instructions.
-
Add 100 µL of standards and samples to the appropriate wells of the this compound antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit manual.
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate.
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Add 50-100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the this compound concentration to the total protein concentration of the tissue lysate.
-
This compound Quantification by Western Blotting
Western blotting allows for the semi-quantitative analysis of this compound protein levels in tissue samples.
Caption: Workflow for this compound quantification by Western Blot.
-
Sample Preparation:
-
Prepare tissue lysates as described in the ELISA protocol (steps 1-3).
-
Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of total protein (e.g., 20-40 µg) per lane of a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Perform densitometric analysis of the this compound band and a loading control (e.g., GAPDH, β-actin) using image analysis software.[11]
-
Normalize the this compound band intensity to the loading control intensity to determine the relative expression of this compound.[12]
-
This compound Quantification by Mass Spectrometry
Mass spectrometry-based proteomics can provide highly sensitive and specific quantification of this compound.
Caption: Workflow for this compound quantification by Mass Spectrometry.
-
Protein Extraction and Digestion:
-
Extract proteins from the tissue as previously described.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 column to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify peptides.
-
Quantify this compound using either label-free methods (e.g., spectral counting, peak intensity) or label-based methods (e.g., TMT, SILAC).
-
Normalize the data to ensure accurate comparison between samples.
-
This compound Quantification by Immunohistochemistry (IHC)
IHC allows for the visualization and semi-quantitative analysis of this compound expression within the context of tissue architecture.
Caption: Workflow for this compound quantification by IHC.
-
Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Perform antigen retrieval using heat-induced epitope retrieval (HIER) in a citrate buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against this compound.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope.
-
Perform semi-quantitative scoring of this compound staining intensity and the percentage of positive cells.[13][14] An H-score can be calculated as follows: H-score = Σ (i × pi), where 'i' is the intensity score (0-3) and 'pi' is the percentage of cells with that intensity.[13]
-
References
- 1. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinicopathological significance and underlying molecular mechanism of downregulation of basonuclin 1 expression in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased Expression of BNC1 and BNC2 Is Associated with Genetic or Epigenetic Regulation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue expression of BNC1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. BNC1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Function of BNC1: Application Notes and Protocols for CRISPR-Cas9 Mediated Studies
For Immediate Release
Application Note & Protocol Guide
Probing the Multifaceted Roles of Basonuclin-1 (BNC1) Using CRISPR-Cas9 Genome Editing
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in elucidating the function of the Basonuclin-1 (BNC1) gene using CRISPR-Cas9 technology. BNC1, a zinc finger protein, is a critical regulator of cellular processes such as proliferation and transcription, and its dysregulation has been implicated in various cancers and developmental disorders.[1][2]
Introduction to BNC1
Basonuclin-1 is a highly conserved transcription factor expressed in the basal cell layer of the epidermis, hair follicles, and germ cells of the testis and ovary.[1] It is known to play a role in regulating keratinocyte proliferation and ribosomal RNA (rRNA) transcription.[1] Emerging evidence highlights the dichotomous role of BNC1 in cancer, acting as a tumor suppressor in some contexts, such as gastric, ovarian, and pancreatic cancer, while promoting tumorigenesis in others, like bladder squamous cell carcinoma.[3][4][5] This context-dependent function underscores the importance of detailed mechanistic studies to understand its role in specific pathologies.
Key Signaling Pathway: BNC1/CCL20/JAK-STAT Axis in Gastric Cancer
Recent studies have identified BNC1 as a tumor suppressor in gastric cancer. It has been shown to directly bind to the promoter of the C-C motif chemokine ligand 20 (CCL20), suppressing its transcription.[3][6] The downregulation of CCL20, in turn, leads to reduced activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical pathway involved in cell proliferation, survival, and inflammation. This inhibitory action of BNC1 on the CCL20/JAK-STAT axis ultimately promotes apoptosis in gastric cancer cells.[3][7]
Caption: BNC1-mediated suppression of the CCL20/JAK-STAT pathway.
Data Presentation: Phenotypic Effects of BNC1 Modulation
The following tables summarize quantitative data from studies investigating the function of BNC1.
Table 1: In Vitro Effects of BNC1 Overexpression in Gastric Cancer Cells
| Phenotype Assessed | Control | BNC1 Overexpression | Fold Change | Reference |
| Cell Proliferation (OD450) | 1.85 ± 0.12 | 1.15 ± 0.09 | 0.62 | [3] |
| Colony Formation (colonies) | 250 ± 25 | 110 ± 15 | 0.44 | [3] |
| Cell Migration (wound closure %) | 85 ± 5% | 40 ± 7% | 0.47 | [3] |
| Cell Invasion (cells/field) | 180 ± 20 | 75 ± 10 | 0.42 | [3] |
| Apoptosis Rate (%) | 5 ± 1.5% | 25 ± 3% | 5.0 | [3] |
Table 2: In Vivo Tumor Growth of BNC1 Overexpressing Gastric Cancer Cells in Nude Mice
| Parameter | Control | BNC1 Overexpression | P-value | Reference |
| Tumor Volume (mm³) at day 21 | 1250 ± 150 | 450 ± 80 | < 0.01 | [3] |
| Tumor Weight (g) at day 21 | 1.2 ± 0.2 | 0.5 ± 0.1 | < 0.01 | [3] |
| Ki-67 Positive Cells (%) | 75 ± 8% | 30 ± 5% | < 0.01 | [3] |
Table 3: Phenotype of Bnc1 Mutant Mice
| Phenotype | Wild-type (Bnc1+/+) | Heterozygous (Bnc1+/tr) | Homozygous (Bnc1 tr/tr) | P-value (WT vs Het) | Reference |
| Mean Litter Size | 8.5 ± 1.9 | 6.1 ± 3.1 | 0 | 0.0001 | [8] |
| Total Follicle Number (at 36 weeks) | 207.7 ± 20.8 | 110.3 ± 13.6 | 34.3 ± 4.2 | < 0.01 | [8] |
Experimental Protocols
Detailed protocols for key experiments to study BNC1 function using CRISPR-Cas9 are provided below.
Protocol 1: CRISPR-Cas9 Mediated Knockout of BNC1 in a Gastric Cancer Cell Line (e.g., AGS)
This protocol describes the generation of a stable BNC1 knockout cell line to study its tumor-suppressive functions.
Caption: Workflow for generating a BNC1 knockout cell line.
Materials:
-
AGS (human gastric adenocarcinoma) cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)
-
Custom synthesized sgRNA oligonucleotides targeting BNC1
-
Lipofectamine 3000 Transfection Reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
BNC1 primary antibody and appropriate secondary antibody
-
Protein lysis buffer and Western blot reagents
-
RNA extraction kit and qRT-PCR reagents
Methodology:
-
sgRNA Design: Design two to three sgRNAs targeting an early exon of the BNC1 gene using an online tool (e.g., CHOPCHOP).
-
Vector Construction: Anneal and ligate the designed sgRNA oligonucleotides into the BbsI-digested pSpCas9(BB)-2A-GFP vector.
-
Transfection: Transfect the AGS cells with the constructed plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
FACS Sorting: 48 hours post-transfection, sort the GFP-positive cells using FACS to enrich for cells that have taken up the plasmid.
-
Single-Cell Cloning: Plate the sorted GFP-positive cells at a density of 0.5-1 cell per well in 96-well plates.
-
Clonal Expansion: Expand the single-cell derived colonies.
-
Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones, PCR amplify the targeted region, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of BNC1 protein expression in the knockout clones.
-
-
Phenotypic Analysis: Perform functional assays such as proliferation (CCK-8), migration (wound healing), invasion (transwell), and apoptosis (flow cytometry) assays on the validated knockout clones and compare with wild-type controls.
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Identify BNC1 Target Genes
This protocol outlines the procedure to identify the genomic binding sites of BNC1, which is crucial for understanding its function as a transcription factor.
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Materials:
-
Cells expressing BNC1 (e.g., SCC-13 squamous cell carcinoma cells)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffers
-
Sonicator
-
ChIP-grade BNC1 primary antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a BNC1-specific antibody overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify genomic regions enriched for BNC1 binding.
Conclusion
The application of CRISPR-Cas9 technology provides a powerful approach to dissect the complex functions of the BNC1 gene. The protocols and data presented here offer a comprehensive resource for researchers to design and execute experiments aimed at understanding the role of BNC1 in health and disease, and to explore its potential as a therapeutic target. The provided workflows and quantitative data will aid in the development of robust experimental plans and the interpretation of results.
References
- 1. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased Expression of BNC1 and BNC2 Is Associated with Genetic or Epigenetic Regulation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 Inhibition Targets BNC1-Dependent Proliferation in Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for BNC-1 in Amyloidosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC-1 has been identified as a novel small molecule modulator of amyloid pathology. Preclinical studies have demonstrated its potential in reducing amyloid burden and improving markers of synaptic integrity in a mouse model of Alzheimer's disease, a common form of amyloidosis.[1][2][3] This document provides detailed application notes and protocols based on the available research for the use of this compound in experimental amyloidosis models.
Disclaimer: this compound is currently a research compound and is not approved for human or veterinary use.[4] The information provided here is for research purposes only.
Mechanism of Action
This compound exerts its effects through a unique mechanism involving the activation of the transcription factor Elk-1. Specifically, this compound promotes the phosphorylation of Elk-1, which in turn acts as a transcriptional repressor of presenilin-1 (PS-1). PS-1 is a key component of the γ-secretase complex, which is involved in the production of amyloid-β (Aβ) peptides. By downregulating PS-1, this compound selectively reduces the production of Aβ40 and Aβ42, the primary components of amyloid plaques in Alzheimer's disease, without significantly affecting the processing of other proteins like Notch-1, thereby avoiding some of the side effects associated with broader γ-secretase inhibitors.[1][2][3]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in reducing amyloid-β production.
Data Presentation
In Vivo Efficacy of this compound in an APP/PS1 Mouse Model
The following table summarizes the quantitative data from a study where 13-month-old APP/PS1 mice were treated with this compound.[1][5]
| Parameter | Vehicle Control | This compound (50 mg/kg/day) | Percentage Change |
| γ-Secretase Components | |||
| Presenilin-1 (PS-1) | 100% | ~60% | ↓ 40% |
| Nicastrin (NCT) | 100% | ~55% | ↓ 45% |
| Amyloid-β Levels | |||
| PBS-soluble Aβ42 | 100% | ~40% | ↓ 60% |
| α-Secretase Pathway | |||
| ADAM-10 | 100% | ~150% | ↑ 50% |
Experimental Protocols
In Vitro this compound Treatment and Aβ Measurement
This protocol is designed to assess the effect of this compound on Aβ production in a cell culture model.
Experimental Workflow for In Vitro this compound Studies
Caption: Workflow for in vitro evaluation of this compound on Aβ production.
Materials:
-
H4 neuroglioma cells stably transfected with Swedish APP mutation (APP695ΔNL)
-
Opti-minimum essential medium (Opti-MEM)
-
Fetal bovine serum (FBS)
-
Hygromycin
-
This compound (CAS# 96335-59-0)[4]
-
Vehicle (e.g., DMSO)
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Culture H4-APP695ΔNL cells in Opti-MEM supplemented with 10% FBS and 5 mg/ml hygromycin.
-
Plate the cells in 24-well plates at a density of 2.5 x 10^5 cells per well.
-
Allow cells to adhere for 24 hours.
-
Prepare working solutions of this compound in culture medium. A final concentration of 10µM can be used as a starting point. Prepare a vehicle control with the same concentration of the solvent used to dissolve this compound.
-
Remove the existing medium and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the collected medium to remove any cellular debris.
-
Measure the levels of Aβ40 and Aβ42 in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Normalize the Aβ levels to the total protein concentration in the corresponding cell lysates.
In Vivo this compound Treatment in an APP/PS1 Mouse Model
This protocol describes the in vivo administration of this compound to an APP/PS1 mouse model of Alzheimer's disease to assess its effect on amyloid pathology.
Experimental Workflow for In Vivo this compound Studies
References
Application Notes and Protocols for Measuring BNC-1 Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC-1 (Brain Natriuretic Peptide-activated Channel 1), also known as ASIC1a (Acid-Sensing Ion Channel 1a), is a proton-gated cation channel predominantly expressed in the central and peripheral nervous systems. It belongs to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2] this compound is implicated in a variety of physiological and pathophysiological processes, including synaptic plasticity, learning and memory, fear conditioning, pain sensation, mechanosensation, and neuronal injury associated with ischemic stroke.[1][2][3][4][5][6] As a key player in these processes, this compound has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.
These application notes provide detailed protocols for measuring this compound channel activity using state-of-the-art electrophysiological and fluorescence-based techniques. The methodologies are designed to enable researchers to characterize the biophysical and pharmacological properties of this compound and to screen for novel modulators of channel activity.
I. Electrophysiological Measurement of this compound Activity
Electrophysiology is the gold standard for directly measuring ion channel activity with high temporal and voltage resolution.[7][8] The patch-clamp technique, in its various configurations, allows for the precise control of the cellular environment and the recording of ionic currents passing through this compound channels.
A. Whole-Cell Patch-Clamp Recording
This technique measures the sum of currents from all this compound channels on the surface of a single cell.[9][10]
Experimental Protocol:
-
Cell Preparation:
-
Culture cells expressing this compound (e.g., CHO or HEK293 cells stably transfected with human this compound/ASIC1a, or primary neurons) on glass coverslips.[11]
-
For primary neuron culture, dissect and culture neurons from the desired brain region (e.g., hippocampus or dorsal root ganglion) of rodents.[12]
-
Use cells for recording 24-48 hours after plating.
-
-
Solutions:
-
External Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: 140 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA. Adjust pH to 7.2 with KOH.
-
Acidic External Solution (e.g., pH 6.0): Same as the external solution, but with MES replacing HEPES and the pH adjusted to the desired acidic value with HCl.
-
-
Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution (pH 7.4).
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.[11]
-
Rapidly switch the perfusion to the acidic external solution to activate this compound channels and record the inward current.
-
Wash out the acidic solution with the pH 7.4 external solution to allow the channels to recover from desensitization.
-
B. Single-Channel Recording
This technique allows for the observation of the opening and closing of individual this compound channels, providing insights into channel conductance and gating kinetics.[8][13]
Experimental Protocol:
-
Cell Preparation and Solutions: As described for whole-cell recording.
-
Recording Procedure:
-
Form a gigaohm seal on the cell membrane as in the whole-cell configuration.
-
Instead of rupturing the membrane, record from the intact patch (cell-attached mode) or pull the patch away from the cell (outside-out mode).[8]
-
In the outside-out configuration, the extracellular face of the membrane is exposed to the bath solution.
-
Apply the acidic solution to the patch to activate single this compound channels and record the resulting current steps.
-
II. Fluorescence-Based Measurement of this compound Activity
Fluorescence-based assays offer a higher throughput alternative to electrophysiology and are well-suited for screening large compound libraries.[14][15] These methods indirectly measure this compound activity by detecting changes in intracellular ion concentrations or membrane potential.
A. Intracellular pH Measurement Using BCECF-AM
Activation of this compound channels by extracellular protons can lead to changes in intracellular pH (pHi). The fluorescent dye BCECF-AM can be used to monitor these changes.[1][2][16]
Experimental Protocol:
-
Cell Preparation: Plate this compound expressing cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Measurement:
-
Use a fluorescence plate reader capable of ratiometric measurement.
-
Excite BCECF at two wavelengths, approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point).[17]
-
Measure the emission at ~535 nm.[17]
-
Establish a baseline fluorescence ratio.
-
Add the acidic solution to activate this compound and record the change in the fluorescence ratio over time.
-
An intracellular acidification would be expected upon channel opening.
-
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi using a nigericin/high K+ solution to equilibrate intracellular and extracellular pH.[17]
B. Intracellular Calcium Measurement Using Fura-2 AM
Homomeric BNC-1a channels are permeable to Ca²⁺.[2] The ratiometric calcium indicator Fura-2 AM can be used to measure the influx of Ca²⁺ upon channel activation.[3][9][12]
Experimental Protocol:
-
Cell Preparation: Plate BNC-1a expressing cells on coverslips or in 96-well plates.
-
Dye Loading:
-
Measurement:
-
Use a fluorescence microscope or plate reader equipped for ratiometric imaging.
-
Excite Fura-2 at approximately 340 nm (calcium-bound) and 380 nm (calcium-free).
-
Measure the emission at ~510 nm.[9]
-
Record the baseline 340/380 ratio.
-
Apply the acidic stimulus and monitor the change in the ratio, which corresponds to changes in intracellular calcium concentration.
-
-
Calibration: Calibrate the fluorescence ratio to Ca²⁺ concentration using ionomycin in the presence of known low and high Ca²⁺ concentrations.[3]
C. Membrane Potential Measurement Using Voltage-Sensitive Dyes (VSDs)
The influx of Na⁺ and Ca²⁺ through this compound channels causes membrane depolarization, which can be detected using voltage-sensitive dyes.[4][14]
Experimental Protocol:
-
Cell Preparation: Plate this compound expressing cells in a multi-well plate.
-
Dye Loading:
-
Prepare a loading solution of a suitable VSD (e.g., a FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Incubate the cells with the VSD loading solution for 30-60 minutes at 37°C.
-
-
Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR).
-
Excite the VSD at the appropriate wavelength and record the baseline fluorescence emission.
-
Add the acidic solution to activate this compound channels and record the change in fluorescence intensity, which reflects the change in membrane potential.
-
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound/ASIC1a channels to facilitate experimental design and data interpretation.
Table 1: Ion Selectivity and Conductance of Homomeric BNC-1a Channels
| Ion | Relative Permeability (PX/PNa) | Relative Conductance (GX/GNa) | Reference(s) |
| Li⁺ | ~1 | - | [17] |
| Na⁺ | 1.0 | 1.0 | [2][17] |
| K⁺ | 0.1 | 0.7 | [17] |
| Rb⁺ | 0.03 | 0.3 | [17] |
| Cs⁺ | <0.1 | - | [17] |
| Ca²⁺ | ~0.07 | - | [2] |
Table 2: Activation and Desensitization Kinetics of BNC-1a Channels
| Parameter | Value | Conditions | Reference(s) |
| Activation | |||
| pH for half-maximal activation (pH₅₀) | 6.5 - 6.8 | Rat, Whole-cell | [1][2] |
| Hill Coefficient (Activation) | ~3 | Rat, Whole-cell | [2] |
| Activation Time Constant | Milliseconds | pH drop from 7.4 to ≤6.0 | [2] |
| Desensitization | |||
| pH for half-maximal steady-state desensitization (SSD) | 7.15 - 7.25 | Rat, Mouse, Whole-cell | [2] |
| Hill Coefficient (SSD) | ~10 | Rat, Whole-cell | [2] |
| Desensitization Time Constant (τ) | 1 - 2 seconds | pH ≤ 6.0 | [2] |
| Recovery from Desensitization | Seconds | Return to pH 7.4 | [2] |
Table 3: Pharmacology of BNC-1a Channels
| Compound | Action | Potency (IC₅₀/EC₅₀) | Target Specificity | Reference(s) |
| Inhibitors | ||||
| Amiloride | Non-specific Blocker | ~10 µM | ASICs, ENaC | |
| Psalmotoxin 1 (PcTx1) | Specific Inhibitor | ~1 nM | Specific for homomeric ASIC1a | [14] |
| A-317567 | Blocker | ~1 µM | ASICs | |
| Diminazene | Blocker | ~10 µM | ASICs | [14] |
| Zn²⁺ | Blocker | High-affinity | Modulates ASIC1a | [2] |
| Potentiators | ||||
| FMRFamide | Potentiator | - | Modulates ASIC1a and ASIC3 | [14] |
| Cyanide (CN⁻) | Potentiator | EC₅₀ ~0.85 mM | ASIC1a-dependent |
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways Involving this compound
This compound activation by extracellular protons leads to cation influx, membrane depolarization, and subsequent activation of various downstream signaling cascades.
Caption: this compound signaling pathways in neurons.
B. Experimental Workflow for this compound Activity Measurement
The following diagram illustrates a general workflow for measuring this compound channel activity, from cell culture to data analysis.
Caption: General experimental workflow for measuring this compound activity.
C. Logical Relationship of this compound Activation and Cellular Response
This diagram illustrates the logical sequence of events from this compound activation to the resulting cellular responses.
Caption: Logical flow from this compound activation to cellular response.
References
- 1. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. genecopoeia.com [genecopoeia.com]
- 6. biorxiv.org [biorxiv.org]
- 7. brainvta.tech [brainvta.tech]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlasofscience.org [atlasofscience.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
- 13. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Discovery and Characterization of BNC-1 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to Basonuclin-1 (BNC1) as a Therapeutic Target
Basonuclin-1 (BNC1) is a zinc finger protein that functions as a DNA-binding transcription factor.[1][2] It plays a crucial role in the regulation of cell proliferation and differentiation, particularly in keratinocytes and germ cells.[1][2] Emerging research has implicated BNC1 in a variety of disease states, including premature ovarian failure, and as a potential oncogene or tumor suppressor in different types of cancer.[3][4][5] For instance, in gastric cancer, BNC1 has been shown to act as a tumor suppressor by inhibiting the CCL20/JAK-STAT signaling pathway.[3] This growing body of evidence suggests that the modulation of BNC1 activity with small molecules could offer novel therapeutic avenues.
It is important to note that, to date, no specific small molecule modulators of BNC1 have been described in publicly available scientific literature. The development of small molecules to target transcription factors presents significant challenges due to their complex protein-protein and protein-DNA interactions. The following application notes and protocols are therefore designed to provide a comprehensive framework for a research and development program aimed at the discovery and characterization of novel BNC1 modulators.
Quantitative Data Summary
While no quantitative data exists for specific BNC1 modulator compounds, the following table summarizes key data related to BNC1 expression and function, providing a rationale for its selection as a therapeutic target.
| Parameter | Finding | Implication for Drug Discovery | Reference |
| BNC1 Expression in Gastric Cancer | Downregulated in gastric cancer tissues compared to normal tissues. | Upregulation of BNC1 or mimicking its tumor-suppressive function could be a therapeutic strategy. | [3] |
| BNC1 and Apoptosis in Gastric Cancer Cells | Overexpression of BNC1 promotes apoptosis. | Activators of BNC1 function could induce cancer cell death. | [3] |
| BNC1 Expression in Esophageal Squamous Cell Carcinoma (ESCC) | Significantly upregulated and associated with differentiation and metastasis. | Inhibition of BNC1 activity could be a therapeutic strategy for ESCC. | [4] |
| BNC1 and Proliferation/Metastasis in ESCC | Silencing BNC1 inhibited malignant proliferation and metastasis in vitro and in vivo. | BNC1 inhibitors may have anti-cancer and anti-metastatic effects. | [4] |
| BNC1 in Premature Ovarian Failure | Disruption of the BNC1 gene has been implicated in premature ovarian failure. | Modulation of BNC1 activity could be explored for fertility-related conditions. | [1] |
Experimental Workflow for BNC1 Modulator Discovery
The discovery of a novel BNC1 modulator would typically follow a multi-stage process, from initial screening to in-cell validation. The following diagram outlines a logical workflow for such a program.
Signaling Pathway of BNC1 in Gastric Cancer
In gastric cancer, BNC1 has been shown to suppress the expression of C-C motif chemokine ligand 20 (CCL20). This, in turn, leads to reduced activation of the JAK-STAT signaling pathway, which promotes apoptosis in cancer cells.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the discovery and characterization of BNC1 modulators.
Protocol 1: BNC1 Reporter Gene Assay for High-Throughput Screening
Objective: To identify small molecules that modulate the transcriptional activity of BNC1.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing BNC1 binding sites. Cells expressing BNC1 are transfected with this reporter construct. Modulation of BNC1 activity by a test compound will result in a change in reporter gene expression, which can be quantified by measuring the luciferase signal.
Materials:
-
HEK293T or other suitable host cell line
-
pGL4.10[luc2] vector (Promega) or similar
-
BNC1 expression vector (e.g., pcDNA3.1-BNC1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase Reporter Assay System (Promega)
-
Small molecule compound library
-
White, opaque 96-well or 384-well plates
Methodology:
-
Construct Preparation:
-
Synthesize a DNA fragment containing multiple copies of a known BNC1 binding site (e.g., from the CCL20 promoter).
-
Clone this fragment upstream of the minimal promoter in the pGL4.10[luc2] vector to create the BNC1-responsive reporter construct.
-
Prepare a control vector with a scrambled, non-BNC1 binding sequence.
-
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfect the cells with the BNC1 expression vector and the BNC1-responsive reporter construct using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, add the small molecule compounds from the library to the cells at a final concentration of 10 µM (or as appropriate for the library). Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the cells with the compounds for a further 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla (if a co-transfected control is used) luciferase activity using a luminometer and the Dual-Luciferase Reporter Assay System.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to cell viability.
-
Calculate the fold change in luciferase activity for each compound relative to the vehicle control.
-
Identify "hits" as compounds that cause a significant increase (for activators) or decrease (for inhibitors) in the luciferase signal.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for Direct Binding
Objective: To determine if a "hit" compound directly affects the binding of BNC1 to its DNA recognition sequence.
Principle: A radiolabeled or fluorescently-labeled DNA probe containing the BNC1 binding site is incubated with purified BNC1 protein. The protein-DNA complex migrates more slowly than the free probe during non-denaturing polyacrylamide gel electrophoresis. The effect of a test compound on the formation of this complex is then assessed.
Materials:
-
Purified recombinant BNC1 protein
-
Biotin- or radiolabeled DNA probe with the BNC1 binding site
-
Unlabeled "cold" competitor probe
-
Poly(dI-dC)
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
6% non-denaturing polyacrylamide gel
-
Chemiluminescent or autoradiography detection system
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
EMSA binding buffer
-
Poly(dI-dC) (to reduce non-specific binding)
-
Purified BNC1 protein
-
Test compound at various concentrations (or vehicle control)
-
-
Incubate for 15 minutes on ice.
-
-
Probe Binding:
-
Add the labeled DNA probe to the reaction mixture.
-
For competition experiments, add an excess of unlabeled "cold" probe to a separate reaction.
-
Incubate for a further 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-150V until the dye front is near the bottom.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent substrate (for biotin) or by exposing to X-ray film (for radiolabel).
-
-
Data Analysis:
-
Analyze the band shifts. A decrease in the intensity of the shifted band in the presence of the compound suggests it inhibits BNC1-DNA binding. An increase may suggest it enhances binding. The disappearance of the shifted band in the presence of the cold competitor confirms the specificity of the binding.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that a lead compound binds to BNC1 in a cellular environment.
Principle: The binding of a ligand (the compound) to its target protein (BNC1) can increase the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble BNC1 remaining at each temperature is then quantified by Western blotting. A shift in the melting curve of BNC1 in the presence of the compound indicates target engagement.
Materials:
-
Cell line endogenously expressing BNC1
-
Lead compound and vehicle control (DMSO)
-
PBS and protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-BNC1 antibody
Methodology:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with the lead compound at a high concentration (e.g., 50 µM) or with vehicle control for 1-2 hours.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration of each sample.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an anti-BNC1 antibody to detect the amount of soluble BNC1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble BNC1 (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates that the compound binds to and stabilizes BNC1.
-
By following this comprehensive approach, researchers can systematically progress from having no known modulators of BNC1 to identifying and validating novel compounds with therapeutic potential.
References
- 1. genecards.org [genecards.org]
- 2. BNC1 - Wikipedia [en.wikipedia.org]
- 3. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LINC01305 recruits basonuclin 1 to act on G‐protein pathway suppressor 1 to promote esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinicopathological significance and underlying molecular mechanism of downregulation of basonuclin 1 expression in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for BNC-1 Knockout Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting studies using BNC-1 (Basonuclin-1) knockout mouse models. This compound is a zinc finger protein that acts as a transcription factor, playing crucial roles in keratinocyte proliferation, germ cell development, and rRNA transcription.[1][2] Disruption of the this compound gene has been implicated in significant pathologies, including premature ovarian insufficiency and testicular aging, making this compound knockout mice invaluable models for studying these conditions and developing potential therapeutics.[3][4]
Introduction to this compound and its Signaling Pathways
This compound is highly expressed in the basal cell layer of the epidermis, hair follicles, and in the germ cells of the testis and ovary.[1][2] Its function is complex, with roles in both normal physiological processes and disease. Two key signaling pathways have been identified to be modulated by this compound:
-
The CCL20/JAK-STAT Pathway: In the context of gastric cancer, this compound has been shown to act as a tumor suppressor by binding to the promoter of C-C Motif Chemokine Ligand 20 (CCL20) and inhibiting its expression. This, in turn, reduces the activation of the JAK-STAT signaling pathway, which is involved in cell proliferation, migration, and invasion.[5]
-
The NF2-YAP Pathway and Ferroptosis: In the ovary, this compound deficiency triggers oocyte ferroptosis, a form of iron-dependent cell death, through the NF2-YAP pathway.[2][6] This leads to premature follicular activation and excessive follicular atresia, ultimately causing primary ovarian insufficiency.[2][6]
Experimental Design for this compound Knockout Mouse Studies
A well-structured experimental design is critical for obtaining robust and reproducible data from this compound knockout mouse studies. The following workflow is recommended:
Caption: A logical workflow for this compound knockout mouse studies.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide examples of how to structure quantitative data obtained from this compound knockout mouse studies for clear comparison.
Table 1: Fertility Assessment
| Parameter | This compound +/+ (Wild-Type) | This compound +/- (Heterozygous) | This compound -/- (Knockout) |
| Male Fertility | |||
| Litter Size (pups/litter) | |||
| Time to First Litter (days) | |||
| Sperm Count (x10^6/mL) | |||
| Sperm Motility (%) | |||
| Female Fertility | |||
| Litter Size (pups/litter) | |||
| Time to First Litter (days) | |||
| Ovarian Follicle Count | |||
| - Primordial | |||
| - Primary | |||
| - Secondary | |||
| - Antral |
Table 2: Gonadal Tissue Analysis
| Parameter | This compound +/+ (Wild-Type) | This compound +/- (Heterozygous) | This compound -/- (Knockout) |
| Testis | |||
| Testis Weight (mg) | |||
| Seminiferous Tubule Diameter (µm) | |||
| Germ Cell Apoptosis (% TUNEL positive) | |||
| Ovary | |||
| Ovary Weight (mg) | |||
| Corpus Luteum Count | |||
| Oocyte Apoptosis (% TUNEL positive) |
Table 3: Skin and Hair Follicle Analysis
| Parameter | This compound +/+ (Wild-Type) | This compound +/- (Heterozygous) | This compound -/- (Knockout) |
| Epidermal Thickness (µm) | |||
| Keratinocyte Proliferation (% Ki67 positive) | |||
| Hair Follicle Density (follicles/mm²) | |||
| Hair Growth Rate (mm/day) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fertility Assessment Protocol
This protocol outlines the steps for assessing the reproductive capacity of male and female this compound knockout mice.[7][8]
Materials:
-
This compound knockout and wild-type control mice (8-10 weeks old)
-
Breeding cages
-
Vaginal plug detection tool (e.g., small, blunt-ended plastic loop)
Procedure:
-
Pairing: Set up breeding pairs of one male and one or two females. For male fertility testing, pair knockout males with wild-type females. For female fertility testing, pair knockout females with wild-type males.
-
Vaginal Plug Monitoring: Check females for the presence of a vaginal plug every morning. The presence of a plug indicates mating has occurred (Day 0.5 of gestation).
-
Litter Monitoring: Monitor pregnant females for parturition. Record the date of birth and the number of pups in each litter.
-
Data Collection: Continue monitoring for at least 6 months to assess long-term fertility. Record the number of litters and the average litter size for each breeding pair.
-
Sperm Collection and Analysis (Males):
-
Euthanize male mice and dissect the cauda epididymides.
-
Place the epididymides in pre-warmed M2 medium and make several incisions to allow sperm to swim out.
-
Incubate for 15 minutes at 37°C.
-
Determine sperm concentration using a hemocytometer.
-
Assess sperm motility using a computer-assisted sperm analysis (CASA) system or by manual counting under a microscope.[9]
-
-
Ovarian Follicle Counting (Females):
-
Euthanize female mice and collect ovaries.
-
Fix ovaries in Bouin's solution or 4% paraformaldehyde.
-
Process for paraffin embedding and sectioning.
-
Stain sections with hematoxylin and eosin (H&E).
-
Count the number of primordial, primary, secondary, and antral follicles in every fifth section throughout the entire ovary.[1][3][10]
-
Gonadal Tissue Histology and Analysis Protocol
This protocol describes the preparation and analysis of testicular and ovarian tissues.
Materials:
-
Testes and ovaries from this compound knockout and wild-type mice
-
4% Paraformaldehyde (PFA) or Bouin's solution
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stain
-
TUNEL assay kit
Procedure:
-
Tissue Fixation: Immediately after dissection, fix testes and ovaries in 4% PFA or Bouin's solution overnight at 4°C.
-
Tissue Processing and Embedding:
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.
-
H&E Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin, followed by a counterstain with eosin.
-
Dehydrate and mount with a coverslip.
-
-
Histological Analysis:
-
Testis: Examine the morphology of seminiferous tubules, the presence of different stages of germ cells (spermatogonia, spermatocytes, spermatids), and the interstitial Leydig cells.[11] Measure the diameter of seminiferous tubules.
-
Ovary: Examine the different stages of follicular development (primordial, primary, secondary, antral) and the presence of corpora lutea.
-
-
TUNEL Assay for Apoptosis:
-
Perform TUNEL staining on tissue sections according to the manufacturer's protocol to detect apoptotic germ cells.
-
Quantify the percentage of TUNEL-positive cells in seminiferous tubules or ovarian follicles.
-
Keratinocyte Proliferation Assay Protocol
This protocol details the assessment of keratinocyte proliferation in the skin of this compound knockout mice.[2]
Materials:
-
Dorsal skin samples from this compound knockout and wild-type mice
-
4% Paraformaldehyde (PFA)
-
Paraffin embedding materials
-
Microtome
-
Glass slides
-
Anti-Ki67 antibody
-
Appropriate secondary antibody and detection system (e.g., DAB)
-
Hematoxylin
Procedure:
-
Tissue Preparation:
-
Dissect a section of dorsal skin and fix in 4% PFA overnight at 4°C.
-
Process and embed the skin in paraffin.
-
Cut 5 µm thick sections.
-
-
Immunohistochemistry for Ki67:
-
Deparaffinize and rehydrate the skin sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a microwave or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with normal serum.
-
Incubate with a primary antibody against Ki67 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Count the number of Ki67-positive (brown) nuclei and the total number of basal keratinocytes in a defined area of the epidermis.
-
Calculate the proliferation index as (number of Ki67-positive cells / total number of basal cells) x 100%.
-
Molecular Analysis Protocols
4.4.1. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of this compound and its target genes.
Materials:
-
Tissues (e.g., testis, ovary, skin) from this compound knockout and wild-type mice
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for this compound and target genes (e.g., CCL20, NF2, YAP) and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
RNA Extraction: Extract total RNA from tissues using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
4.4.2. Western Blot for Protein Expression Analysis
This protocol is for detecting and quantifying the protein levels of this compound and proteins in its signaling pathways.
Materials:
-
Tissues from this compound knockout and wild-type mice
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies against this compound, p-YAP, YAP, NF2, CCL20, p-STAT3, STAT3, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tissues in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Densitometry: Quantify the intensity of the protein bands and normalize to the loading control.
Mandatory Visualizations: Signaling Pathways and Workflows
This compound and the CCL20/JAK-STAT Signaling Pathway
References
- 1. YAP targeting may reverse primary ovarian insufficiency | BioWorld [bioworld.com]
- 2. BNC1 deficiency-triggered ferroptosis through the NF2-YAP pathway induces primary ovarian insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. YAP mediates tumorigenesis in neurofibromatosis type 2 by promoting cell survival and proliferation through a COX-2-EGFR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZJU scientists discover new pathologic mechanism of primary ovarian insufficiency [zju.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Intercellular interaction dictates cancer cell ferroptosis via NF2-YAP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WWC proteins–mediated compensatory mechanism restricts schwannomatosis driven by NF2 loss of function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Timely expression and activation of YAP1 in granulosa cells is essential for ovarian follicle development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting NF2-Hippo/Yap signaling pathway for cardioprotection after ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BNC-1 as a Biomarker for Ovarian Insufficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Ovarian Insufficiency (POI) is a significant cause of infertility in women under 40, characterized by the premature depletion of ovarian follicles. Recent genetic studies have identified Basonuclin-1 (BNC-1) as a key protein implicated in the pathogenesis of POI. These application notes provide a comprehensive overview of the role of this compound in ovarian insufficiency, along with detailed protocols for its detection and analysis, to support further research and potential therapeutic development.
This compound is a zinc finger protein that plays a crucial role in the regulation of transcription in germ cells.[1][2] It is abundantly expressed in the oocytes of developing ovarian follicles.[1][3] Emerging evidence strongly suggests that haploinsufficiency of the BNC1 gene can be a direct cause of autosomal dominant POI.[3][4]
This compound and Ovarian Insufficiency: A Mechanistic Overview
Genetic studies have identified heterozygous mutations in the BNC1 gene in families with a history of POI.[3] A significant finding was a 5-base pair deletion leading to a frameshift and a premature stop codon, resulting in a truncated or absent this compound protein.[3] Further sequencing in a cohort of idiopathic POI patients revealed additional missense mutations in BNC1 that were not present in healthy controls.[3]
Mechanistically, this compound deficiency has been shown to disrupt several critical pathways in oocyte development:
-
Follicular Activation and Atresia: Lack of functional this compound leads to premature activation of primordial follicles and subsequent excessive follicular atresia (degeneration).[5][6]
-
Oocyte Ferroptosis: this compound deficiency can trigger oocyte death through a form of programmed cell death called ferroptosis, which is mediated by the NF2-YAP signaling pathway.[5][6]
-
Signaling Pathway Disruption: Knockdown of BNC1 has been demonstrated to reduce the levels of Bone Morphogenetic Protein 15 (BMP15) and phosphorylated AKT (p-AKT), both of which are essential for oocyte maturation and survival.[3]
-
Meiosis Inhibition: this compound appears to be necessary for the proper progression of meiosis in oocytes.[3]
Animal models have corroborated these findings. Female mice with a frameshift mutation in the Bnc1 gene, mirroring the human mutation, exhibit key features of POI, including infertility, elevated serum follicle-stimulating hormone (FSH) levels, smaller ovaries, and a reduced number of follicles.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the role of this compound in ovarian insufficiency.
Table 1: Genetic Variants of BNC1 Identified in Primary Ovarian Insufficiency Patients
| Variant Type | Location | Predicted Effect | Patient Cohort | Reference |
| 5 bp deletion (heterozygous) | BNC1 gene | Frameshift and premature stop codon | Large Chinese POI pedigree | [3] |
| Missense mutation (heterozygous) | BNC1 gene | Abnormal nuclear localization | 4 of 82 idiopathic POI patients | [3] |
Table 2: Phenotypic Comparison of Wild-Type vs. Bnc1 Mutant Female Mice
| Phenotype | Wild-Type Mice | Bnc1 Mutant Mice | Reference |
| Fertility | Fertile | Infertile | [3] |
| Serum FSH | Normal | Significantly increased | [3][4] |
| Ovary Size | Normal | Decreased | [3][4] |
| Follicle Number | Normal | Reduced | [3][4] |
Experimental Protocols
The following are detailed protocols for the detection and quantification of this compound in ovarian tissue and other biological samples.
Immunohistochemistry (IHC) for this compound Detection in Ovarian Tissue
This protocol is designed for the localization of this compound protein in paraffin-embedded ovarian tissue sections.
Materials:
-
Paraffin-embedded ovarian tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 85%, 75%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-BNC-1 antibody (optimal dilution to be determined by the user)
-
Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG (as appropriate)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95%, 85%, 75%, and 70% ethanol for 3 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
Wash slides with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-BNC-1 antibody in blocking solution.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS three times for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS three times for 5 minutes each.
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for this compound Quantification
This protocol allows for the quantification of this compound protein levels in ovarian tissue lysates.
Materials:
-
Ovarian tissue
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-BNC-1 antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize ovarian tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BNC-1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using appropriate software.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
This is a general protocol for a sandwich ELISA to quantify this compound in serum, plasma, or cell culture supernatants. A specific, validated this compound ELISA kit should be used if available.
Materials:
-
ELISA plate pre-coated with a capture antibody against this compound
-
Samples and standards
-
Detection antibody (biotinylated anti-BNC-1 antibody)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare serial dilutions of the this compound standard.
-
Prepare samples as per the kit's instructions.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at 37°C.
-
Aspirate and wash the wells four times with wash buffer.
-
Add 100 µL of the detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells four times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve and calculate the this compound concentration in the samples.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound in oocytes and a general workflow for investigating this compound as a biomarker for ovarian insufficiency.
Caption: Proposed signaling pathway of this compound in oocytes.
References
- 1. genecards.org [genecards.org]
- 2. BNC1 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. BNC1 basonuclin zinc finger protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. BNC1 deficiency-triggered ferroptosis through the NF2-YAP pathway induces primary ovarian insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
methodology for assessing BNC-1 therapeutic efficacy
- 1. medkoo.com [medkoo.com]
- 2. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protons activate brain Na+ channel 1 by inducing a conformational change that exposes a residue associated with neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. | BioWorld [bioworld.com]
- 7. BNC210: an investigational α7-nicotinic acetylcholine receptor modulator for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BNC-1 Western Blot Low Signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal when performing western blots for the BNC-1 protein.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for this compound on my western blot. What are the possible causes and solutions?
A weak or absent signal for this compound can stem from several factors throughout the western blot workflow. Here is a breakdown of potential issues and how to address them:
-
Protein Extraction and Sample Preparation:
-
Low this compound Expression: this compound is a transcription factor and its expression levels can be low in certain cell or tissue types.[1][2] It is abundantly expressed in the basal cell layer of the epidermis, hair follicles, and the germ cells of the testis and ovary.[3][4][5] Confirm if your sample is expected to express this compound. Consider using a positive control, such as a lysate from a cell line known to express this compound.[6][7]
-
Inefficient Lysis: As this compound is a nuclear protein, incomplete lysis of the nuclear membrane will result in low protein yield.[1][8] Use a lysis buffer specifically designed for nuclear protein extraction, such as a RIPA buffer which contains harsher detergents like SDS, and consider mechanical disruption methods like sonication to ensure complete cell lysis.[2][7][9]
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein. Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[1][6][7][10]
-
Insufficient Protein Loaded: For low-abundance proteins like this compound, you may need to load a higher amount of total protein per lane.[6][11][12] Try loading between 50-100 µg of lysate.
-
-
Antibody-Related Issues:
-
Suboptimal Antibody Concentration: The concentration of both the primary and secondary antibodies is critical. Titrate your primary antibody to find the optimal concentration.[7][10] If the signal is weak, try increasing the concentration or incubating the primary antibody overnight at 4°C to enhance binding.[7][11]
-
Inactive Antibody: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.[6][11] To test the activity of your antibodies, you can perform a dot blot.[6][7]
-
Primary and Secondary Antibody Incompatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary antibody if your primary antibody was raised in a rabbit).[10]
-
-
Transfer and Detection Problems:
-
Inefficient Protein Transfer: Verify successful transfer by staining the membrane with Ponceau S after transfer.[12][13] For a protein of this compound's size (~110 kDa), ensure adequate transfer time and consider using a wet transfer system, which is often more efficient for larger proteins.[14] Using a PVDF membrane is also recommended due to its higher binding capacity compared to nitrocellulose.[2]
-
Inactive Detection Reagent: Ensure your ECL substrate has not expired and is active.[11] For low-abundance proteins, using a high-sensitivity chemiluminescent substrate can significantly improve signal detection.[2][9][15]
-
Incorrect Membrane Placement: Ensure the membrane is placed correctly in the imaging system.[16]
-
Q2: My this compound band is very faint. How can I increase the signal intensity?
To enhance a weak this compound signal, consider the following optimization steps:
-
Enrich for Your Target Protein: Since this compound is a nuclear protein, performing a nuclear fractionation to enrich the nuclear protein component of your sample can significantly increase the concentration of this compound loaded on the gel.[2][7]
-
Optimize Antibody Incubation: Increase the primary antibody incubation time to overnight at 4°C.[7] Also, ensure thorough but not excessive washing, as too much washing can strip the antibody from the blot.[6]
-
Amplify the Signal: Use a high-sensitivity ECL substrate designed for detecting low-abundance proteins.[2][9] Ensure you are using the recommended dilution for your HRP-conjugated secondary antibody; a dilution that is too high can result in a weak signal.[9]
-
Increase Protein Load: Carefully increase the amount of total protein loaded per well.[11][12] However, be aware that overloading can lead to high background and non-specific bands.[11][17]
Q3: I am getting multiple bands in my this compound western blot. What could be the reason?
The appearance of multiple bands can be due to several factors:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Try increasing the stringency of your washes by adding more Tween-20 to your wash buffer or increasing the number of washes.[10] You can also try using a different blocking buffer (e.g., switching from non-fat dry milk to BSA or vice versa).[6][11]
-
Protein Degradation: If you see bands at a lower molecular weight than expected for this compound (~110 kDa), it could be due to protein degradation.[14] Ensure you are using fresh protease inhibitors in your lysis buffer.
-
Post-Translational Modifications or Splice Variants: this compound is known to have multiple alternatively spliced transcript variants, which could result in different protein isoforms.[4] Phosphorylation of this compound has also been reported, which can affect its migration on the gel.[3]
-
Excessive Protein Loading: Overloading the gel with too much protein can lead to the appearance of non-specific bands.[10][17]
Experimental Protocols
Detailed Western Blot Protocol for this compound Detection
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Sample Preparation (Nuclear Protein Extraction)
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cell membrane by passing the suspension through a narrow-gauge needle or using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a nuclear extraction buffer containing a high salt concentration and protease inhibitors.
-
Incubate on ice with intermittent vortexing to lyse the nuclei.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer
-
Mix your protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 50-100 µg of the protein lysate per well onto a polyacrylamide gel. The percentage of the gel should be appropriate for the size of this compound (~110 kDa).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet transfer system.[13]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[13]
3. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C.[18]
-
Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer, overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for the recommended starting dilution, e.g., 1.0 ug/ml).[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.[19]
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).[16][20]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[9]
Data Presentation
Table 1: Troubleshooting Summary for Low this compound Signal
| Potential Cause | Recommended Solution | Key Considerations |
| Low Protein Expression | Use positive control tissue/cells (e.g., keratinocytes, testis).[3][4][5] | Confirm this compound expression in your specific sample type through literature or other methods. |
| Inefficient Protein Extraction | Use a nuclear extraction protocol. Employ sonication to ensure complete lysis.[2] | This compound is a nuclear protein.[8] |
| Protein Degradation | Add a protease inhibitor cocktail to the lysis buffer.[1][6] | Perform all extraction steps on ice or at 4°C. |
| Insufficient Protein Load | Load 50-100 µg of total protein per lane. | Overloading can cause high background.[11] |
| Suboptimal Antibody Dilution | Titrate the primary antibody. Increase concentration or incubation time (overnight at 4°C).[7] | Refer to the antibody datasheet for the manufacturer's recommendation.[14] |
| Poor Protein Transfer | Use a PVDF membrane and a wet transfer system. Confirm transfer with Ponceau S staining.[13] | Transfer efficiency can be lower for high molecular weight proteins like this compound. |
| Inactive Detection Reagent | Use a fresh, high-sensitivity ECL substrate.[2][9] | Check the expiration date of your reagents. |
Visualizations
Experimental Workflow
References
- 1. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 3. biosave.com [biosave.com]
- 4. BNC1 - Wikipedia [en.wikipedia.org]
- 5. MARRVEL [marrvel.org]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. WikiGenes - BNC1 - basonuclin 1 [wikigenes.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. You are being redirected... [prosci-inc.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. novusbio.com [novusbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. licorbio.com [licorbio.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. img.abclonal.com [img.abclonal.com]
challenges in BNC-1 inhibitor solubility and delivery
Disclaimer: The following information is based on publicly available data regarding general challenges in drug development, as specific information about "BNC-1 inhibitors" is not available in the public domain. The experimental protocols and troubleshooting guides are derived from standard pharmaceutical sciences and may require significant adaptation for a specific, novel compound.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows poor solubility in aqueous solutions. What are the initial steps for troubleshooting this issue?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. Initial troubleshooting should focus on characterizing the physicochemical properties of your compound and exploring simple formulation strategies.
-
pH-Dependent Solubility Profile: Determine the compound's pKa and assess its solubility at different pH values. Many compounds exhibit higher solubility at a pH where they are ionized.
-
Salt Forms: Investigate the formation of different salt forms (e.g., hydrochloride, mesylate), which can significantly improve solubility and dissolution rates compared to the free base or acid.
-
Co-solvents: Evaluate the use of biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400) to increase the solubility of the compound in your vehicle for in vitro assays. However, be mindful of potential co-solvent toxicity in cellular or in vivo models.
Q2: I am observing precipitation of my this compound inhibitor during in vitro cell-based assays. How can I prevent this?
A2: Precipitation in cell culture media can lead to inaccurate and unreliable results. This is often due to the low solubility of the compound in the complex aqueous environment of the media, which may contain salts and proteins that reduce the solvating capacity of any co-solvents used in the stock solution.
-
Reduce Final Concentration: The most straightforward approach is to work at lower concentrations of the inhibitor, if therapeutically relevant.
-
Use of Serum: Fetal bovine serum (FBS) and other serum components contain albumin and other proteins that can bind to hydrophobic compounds and help maintain their solubility. Ensure your media contains an appropriate percentage of serum.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient for this purpose.
Q3: What are the key considerations for developing an oral delivery system for a poorly soluble this compound inhibitor?
A3: For oral delivery, the primary challenge is ensuring that the inhibitor can dissolve in the gastrointestinal fluids and then permeate the gut wall to reach systemic circulation.
-
Biopharmaceutics Classification System (BCS): First, determine the BCS class of your inhibitor. This system classifies drugs based on their solubility and permeability. A poorly soluble compound will likely fall into Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).
-
Amorphous Solid Dispersions (ASDs): One of the most effective strategies for improving the oral bioavailability of BCS Class II/IV compounds is to formulate them as ASDs. By dispersing the drug in an amorphous state within a polymer matrix, the high energy of the amorphous form leads to transiently higher aqueous concentrations upon dissolution (a "supersaturated" state).
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are lipid-based formulations that can improve the solubility and absorption of lipophilic drugs. These formulations form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
Troubleshooting Guides
Guide 1: Low Bioavailability in Animal Models
This guide provides a logical workflow for troubleshooting poor oral bioavailability of a this compound inhibitor.
Caption: Troubleshooting workflow for low oral bioavailability.
Guide 2: Inconsistent In Vitro Assay Results
This guide outlines steps to address variability in data from cell-based or biochemical assays.
Caption: Troubleshooting guide for inconsistent in vitro results.
Quantitative Data Summary
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | 10 - 1,000 | Simple, cost-effective. | Only applicable to ionizable compounds; risk of precipitation upon dilution. |
| Co-solvents | 2 - 500 | Easy to prepare for preclinical studies. | Potential for toxicity; may precipitate upon dilution in aqueous media. |
| Cyclodextrins | 10 - 5,000 | High solubilization capacity; can improve stability. | Potential for nephrotoxicity (depending on type and route). |
| Amorphous Solid Dispersions | 10 - 10,000 | Significant increase in apparent solubility and dissolution rate. | Physically unstable (risk of recrystallization); complex manufacturing. |
| SMEDDS | > 1,000 | Enhances both solubility and permeability; protects drug from degradation. | Requires careful selection of oils, surfactants, and co-surfactants. |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a this compound inhibitor to improve its dissolution rate and apparent solubility.
Materials:
-
This compound Inhibitor
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Preparation of Spray Solution:
-
Accurately weigh the this compound inhibitor and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to a point that ensures rapid evaporation but does not degrade the compound (e.g., 40-50°C).
-
Apply vacuum and rotation. The solvent will evaporate, leaving a thin film of the drug-polymer mixture on the flask wall.
-
-
Drying:
-
Once all the solvent is removed, carefully scrape the solid film from the flask.
-
Transfer the solid to a vacuum oven and dry for 24-48 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
-
Characterization:
-
The resulting powder should be characterized by Powder X-ray Diffraction (PXRD) to confirm its amorphous nature (i.e., absence of sharp peaks characteristic of crystalline material).
-
Differential Scanning Calorimetry (DSC) can also be used to confirm the absence of a melting endotherm for the crystalline drug.
-
-
Performance Testing:
-
Conduct in vitro dissolution studies, comparing the dissolution profile of the ASD to the pure crystalline this compound inhibitor in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Compounds
Objective: To assess and compare the dissolution rate of different formulations of a this compound inhibitor.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Dissolution medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2, or Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5)
-
This compound inhibitor formulations (e.g., pure drug, physical mixture, ASD)
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
HPLC system for quantification
Methodology:
-
Apparatus Setup:
-
Pre-heat the dissolution medium to 37 ± 0.5°C in the dissolution vessels.
-
Set the paddle speed, typically to 50 or 75 RPM.
-
-
Sample Introduction:
-
Introduce a precisely weighed amount of the this compound inhibitor formulation into each vessel. The amount should be sufficient to achieve "sink" conditions if possible, but for poorly soluble drugs, "non-sink" conditions are often used to observe supersaturation from enabling formulations like ASDs.
-
-
Sampling:
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
If necessary, replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Quantification:
-
Analyze the concentration of the dissolved this compound inhibitor in each filtered sample using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of the this compound inhibitor versus time to generate a dissolution profile for each formulation. This allows for direct comparison of their performance.
-
improving the specificity of BNC-1 antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of BNC-1 antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound antibody and what is its primary application?
The this compound polyclonal antibody targets the Basonuclin 1 (Bnc1) protein, a transcription factor involved in the regulation of gene expression during development. It is primarily used in research applications such as Western blotting and immunohistochemistry to study the role of Bnc1 in processes like nervous system development.
Q2: What are the common causes of non-specific binding with this compound antibodies?
Non-specific binding can arise from several factors, including:
-
Cross-reactivity: The antibody may recognize proteins with similar structural regions (epitopes) to Bnc1.
-
Incorrect antibody concentration: Using a concentration that is too high can lead to off-target binding.
-
Suboptimal blocking: Inadequate blocking of non-specific binding sites on the membrane or tissue.
-
Issues with buffers and wash steps: Incorrect salt concentration or pH of buffers, and insufficient washing can contribute to background noise.
Q3: How can I check for potential cross-reactivity of my this compound antibody?
A bioinformatic approach is to perform a protein sequence alignment using a tool like NCBI-BLAST. You can compare the immunogen sequence of the this compound antibody to other proteins in your species of interest to identify potential sequence homology that could lead to cross-reactivity.
Q4: When should I consider switching from a polyclonal to a monoclonal this compound antibody?
If you consistently experience issues with non-specific binding that cannot be resolved through optimization, switching to a monoclonal antibody may be a solution. Polyclonal antibodies recognize multiple epitopes on the target protein, which can sometimes lead to a higher chance of cross-reactivity. A monoclonal antibody, which recognizes a single epitope, may offer higher specificity.
Troubleshooting Guides
High Background in Western Blotting
High background in Western blotting can obscure the specific signal from your this compound antibody. The following table outlines potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| High, uniform background | Inadequate blocking | Increase blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| Primary antibody concentration too high | Perform a dot blot to determine the optimal antibody concentration. Decrease the primary antibody concentration in subsequent experiments. | |
| Insufficient washing | Increase the number and duration of wash steps. Add a detergent like Tween 20 (0.05-0.1%) to your wash buffer. | |
| "Speckled" or uneven background | Aggregated antibody | Centrifuge the antibody solution before use to pellet any aggregates. Filter the antibody solution through a 0.22 µm filter. |
| Contaminated buffers | Prepare fresh buffers and filter them. | |
| Multiple non-specific bands | Cross-reactivity of the primary antibody | Perform a BLAST search with the immunogen sequence to check for homology with other proteins. If possible, use a peptide competition assay to confirm specificity. |
| Non-specific binding of the secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding. If bands appear, choose a different secondary antibody. |
Weak or No Signal in Immunohistochemistry (IHC)
A weak or absent signal in IHC can be due to a variety of factors related to tissue preparation, antigen retrieval, and antibody incubation.
| Observation | Potential Cause | Recommended Solution |
| No staining in positive control tissue | Incorrect antigen retrieval method | Review the antibody datasheet for the recommended antigen retrieval protocol. Optimize the pH and incubation time of the retrieval buffer. |
| Primary antibody not functional | Verify the antibody's expiration date and storage conditions. Test the antibody in a different application, like Western blotting, if possible. | |
| Weak staining in all tissues | Primary antibody concentration too low | Increase the concentration of the this compound antibody. |
| Insufficient incubation time | Increase the primary antibody incubation time (e.g., overnight at 4°C). | |
| High background staining | Endogenous peroxidase activity (for HRP-based detection) | Include a quenching step with hydrogen peroxide before primary antibody incubation. |
| Non-specific binding of primary or secondary antibodies | Increase the concentration of blocking serum from the same species as the secondary antibody. |
Experimental Protocols
Protocol 1: Optim
BNC-1 assay variability and reproducibility issues
Welcome to the technical support center for the BNC-1 (Bio-Nano-Cell) Assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and reproducibility issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are acceptable levels of variability in the this compound assay?
Acceptable variability is often determined by the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean.[1] For quantitative biological assays, general guidelines are as follows:
-
Intra-assay %CV: This measures the variability within a single assay plate or run. It should ideally be less than 10%.[1]
-
Inter-assay %CV: This assesses the variability between different assay plates or runs over time. An inter-assay %CV of less than 15% is generally considered acceptable.[1]
It is important to calculate CVs from the final calculated concentrations rather than raw data like optical densities.[1]
Q2: How can I minimize plate-to-plate variability?
Plate-to-plate variability can be minimized by:
-
Using a reference standard or control: Including a known positive and negative control on every plate allows for normalization of results.
-
Standardizing reagent preparation: Prepare large batches of reagents to be used across all plates in an experiment.
-
Automating liquid handling: Use of multichannel or automated liquid handlers can reduce pipetting errors.
-
Calibrating instruments: Regular calibration of plate readers and other equipment ensures consistent performance. One method to calibrate fluorimeter sensitivity is to add a stable fluorescent compound, such as rhodamine B, to the assay plates.[2]
-
Consistent incubation times: Ensure all plates are incubated for the same duration under identical conditions.
Q3: My positive and negative controls are not showing the expected separation. What should I do?
A lack of separation between controls, often referred to as a poor assay window or Z'-factor, can be caused by several factors:
-
Suboptimal reagent concentrations: Titrate critical reagents like antibodies or detection substrates to find the optimal concentration.
-
Incorrect instrument settings: Ensure that the gain settings on your plate reader are not causing signal saturation.[3]
-
Degraded reagents: Reagents can degrade over time, especially if not stored properly. Use fresh reagents to see if the issue resolves.
-
Cell health: Ensure your cells are healthy and in the exponential growth phase.
Troubleshooting Guide
Issue 1: High Intra-Assay Variability (%CV > 10%)
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. Ensure even temperature distribution during incubation. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. Use a cell-detaching agent like Trypsin-EDTA and gently pipette to break up clumps. |
| Incomplete Reagent Mixing | Gently agitate the plate after adding reagents, avoiding splashing. |
Issue 2: High Inter-Assay Variability (%CV > 15%)
| Potential Cause | Recommended Solution |
| Reagent Lot-to-Lot Variability | Qualify new lots of critical reagents (e.g., antibodies, serum) against the old lot before use.[4] |
| Inconsistent Cell Passage Number | Use cells within a defined passage number range for all experiments to avoid phenotypic drift. |
| Variations in Incubation Conditions | Use a calibrated incubator and monitor temperature and CO₂ levels regularly. |
| Analyst-to-Analyst Differences | Ensure all users are following the exact same detailed Standard Operating Procedure (SOP).[5] |
Issue 3: Low Signal or No Response
| Potential Cause | Recommended Solution |
| Incorrect Wavelength/Filter Settings | Verify that the excitation and emission wavelengths on the plate reader are correct for your fluorophore.[6] |
| Low Cell Seeding Density | Optimize the cell seeding density to ensure a sufficient number of cells are present at the time of the assay.[7] |
| Inactive Compound/Reagent | Check the expiration date and storage conditions of all reagents. Test with a known active compound. |
| Interfering Substances in Sample | Some compounds or buffers can interfere with the assay signal. Run a control with the sample buffer alone to check for interference.[8] |
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density
Objective: To determine the optimal number of cells per well that ensures exponential growth and a robust assay signal.[7]
Methodology:
-
Cell Preparation: Culture cells until they reach approximately 80% confluency. Harvest the cells using standard cell culture techniques.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Serial Dilution: Prepare a series of cell suspensions in culture medium to achieve densities ranging from 1,000 to 40,000 cells per 100 µL.
-
Cell Seeding: Seed 100 µL of each cell suspension into the wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the intended duration of the experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Viability Assay: At the end of the incubation period, perform the this compound viability assay according to the standard protocol.
-
Data Analysis: Plot the signal (e.g., fluorescence or absorbance) against the number of cells seeded. The optimal seeding density should fall within the linear range of this curve.
Protocol 2: this compound Assay for Compound Cytotoxicity
Objective: To measure the cytotoxic effect of a compound on a specific cell line.
Methodology:
-
Cell Seeding: Based on the optimization from Protocol 1, seed the optimal number of cells in 100 µL of culture medium into each well of a 96-well plate. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. Also prepare a vehicle control (e.g., DMSO in medium) at the same concentration as the highest compound concentration.
-
Compound Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions and vehicle controls to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).
-
Assay Execution: Add the this compound assay reagent to each well and incubate for the recommended time (e.g., 2-4 hours).
-
Data Acquisition: Measure the signal using a microplate reader at the appropriate wavelengths.
-
Data Analysis:
-
Subtract the average background signal (medium only wells) from all other values.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Signal_Treated / Signal_VehicleControl) * 100
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Hypothetical this compound signaling pathway leading to changes in cell viability.
Caption: General experimental workflow for the this compound cytotoxicity assay.
Caption: Troubleshooting decision tree for this compound assay variability.
References
- 1. salimetrics.com [salimetrics.com]
- 2. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. go.zageno.com [go.zageno.com]
BNC-1 Activity Measurements: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the refinement of BNC-1 activity measurement protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and how is its activity typically measured?
A1: this compound (Basonuclin-1) is a zinc finger protein that functions as a transcription factor. Its activity is generally characterized by its ability to bind to specific DNA sequences in the promoter regions of its target genes, thereby regulating their transcription. The most common approaches to measure this compound activity are:
-
Reporter Gene Assays: These assays measure the effect of this compound on the transcriptional activity of a target gene promoter.
-
DNA Binding Assays: These methods directly assess the binding of this compound to its specific DNA recognition sequence.
Q2: Which specific gene is a known target of this compound, and how does this compound regulate it?
A2: this compound has been shown to act as a suppressor of the C-C Motif Chemokine Ligand 20 (CCL20) gene.[1][2] It achieves this by binding to the promoter region of the CCL20 gene, which in turn inhibits the JAK-STAT signaling pathway.[1][2]
Q3: What are the key experimental methods to quantify this compound's activity on the CCL20 promoter?
A3: To quantify the inhibitory effect of this compound on the CCL20 promoter, a dual-luciferase reporter assay is a highly effective method.[3][4][5][6][7][8][9] This involves co-transfecting cells with a vector expressing this compound and a reporter vector where the firefly luciferase gene is under the control of the CCL20 promoter. A second vector containing the Renilla luciferase gene under a constitutive promoter is also co-transfected to normalize for transfection efficiency.[9]
Q4: How can I directly measure the binding of this compound to DNA?
A4: Chromatin Immunoprecipitation (ChIP) is a powerful technique to confirm the direct binding of this compound to the CCL20 promoter within a cellular context.[10][11][12][13][14] This method involves cross-linking proteins to DNA, immunoprecipitating this compound along with its bound DNA, and then using PCR to detect the presence of the CCL20 promoter sequence. Another common in vitro method is the Electrophoretic Mobility Shift Assay (EMSA), which detects the change in migration of a labeled DNA probe corresponding to the this compound binding site when it is incubated with this compound protein.[15][16][17][18]
Experimental Protocols
Dual-Luciferase Reporter Assay for this compound Activity
This protocol is designed to quantify the transcriptional repression of the CCL20 promoter by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression vector for human this compound
-
Reporter vector containing the human CCL20 promoter upstream of the firefly luciferase gene
-
Control vector with Renilla luciferase under a constitutive promoter (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection:
-
Prepare a master mix for transfection. For each well, combine:
-
100 ng of the CCL20 promoter-luciferase reporter vector
-
10 ng of the Renilla luciferase control vector
-
Variable amounts of the this compound expression vector (e.g., 0, 25, 50, 100 ng). Use an empty vector to keep the total amount of DNA constant.
-
-
Follow the manufacturer's protocol for your chosen transfection reagent.
-
-
Incubation: Incubate the cells for 48 hours post-transfection.
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of the this compound expression vector.
-
Chromatin Immunoprecipitation (ChIP) Assay for this compound Binding
This protocol details the steps to verify the in vivo binding of this compound to the CCL20 promoter.
Materials:
-
Cells expressing this compound
-
Formaldehyde (1% final concentration) for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
-
Anti-BNC-1 antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K
-
PCR purification kit
-
Primers specific for the CCL20 promoter region
-
qPCR machine and reagents
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-BNC-1 antibody or a control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers designed to amplify a region of the CCL20 promoter. Analyze the enrichment of the CCL20 promoter sequence in the this compound immunoprecipitated sample relative to the IgG control.
Troubleshooting Guides
Dual-Luciferase Reporter Assay
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low transfection efficiency. | Optimize the DNA to transfection reagent ratio and cell density. |
| Inactive reagents. | Use fresh luciferase assay reagents. | |
| Weak promoter activity. | Ensure the CCL20 promoter is active in the chosen cell line. | |
| High Background | Contamination of reagents. | Use fresh, sterile reagents and media. |
| Cross-talk between wells. | Use opaque, white-walled plates to minimize light scatter.[19][20][21] | |
| Intrinsic luciferase-like activity in test compounds. | Run a control with the compound and cell lysate without the reporter vector. | |
| High Variability | Pipetting errors. | Use a master mix for transfection and assay reagents. Ensure pipettes are calibrated.[19] |
| Inconsistent cell numbers. | Ensure even cell seeding and check for cell death. | |
| Fluctuations in transfection efficiency. | Normalize data using a co-transfected control reporter (e.g., Renilla).[3] |
Chromatin Immunoprecipitation (ChIP) Assay
| Problem | Possible Cause | Suggested Solution |
| Low DNA Yield | Insufficient starting material. | Use an adequate number of cells (typically 1-10 million per IP).[13] |
| Inefficient cell lysis or chromatin shearing. | Optimize lysis conditions and sonication parameters. | |
| Poor antibody quality. | Use a ChIP-validated antibody and optimize the antibody concentration.[10][11] | |
| High Background | Insufficient washing. | Increase the number and stringency of washes. |
| Too much antibody or chromatin. | Titrate the amount of antibody and chromatin used for immunoprecipitation.[12] | |
| Non-specific binding to beads. | Pre-clear the chromatin with beads before adding the specific antibody. | |
| No Enrichment of Target | This compound does not bind the target region in the chosen cell type/condition. | Confirm this compound expression and consider alternative cell lines or treatments. |
| Inefficient immunoprecipitation. | Optimize antibody incubation time and temperature. | |
| Incorrect primer design. | Design and validate primers for a known positive control locus. |
Quantitative Data Summary
The following tables provide representative quantitative data to guide experimental design and data interpretation for this compound activity assays.
Table 1: Expected Signal-to-Noise Ratios in a Dual-Luciferase Reporter Assay
| Condition | Firefly/Renilla Ratio (Mean ± SD) | Signal-to-Noise Ratio |
| Control (Empty Vector) | 100 ± 15 | - |
| This compound (Low Expression) | 60 ± 10 | 1.7 |
| This compound (High Expression) | 20 ± 5 | 5.0 |
| Note: These are hypothetical values to illustrate expected trends. Actual values will vary depending on the cell line, promoter strength, and expression levels. |
Table 2: Typical Parameters for ChIP-qPCR Analysis
| Parameter | Recommended Range |
| Chromatin Input per IP | 10-25 µg |
| Antibody per IP | 2-10 µg |
| Chromatin Fragment Size | 200-1000 bp |
| Percent Input Recovery (Positive Locus) | 0.1% - 1% |
| Fold Enrichment over IgG (Positive Locus) | > 5-fold |
| Note: These values serve as a general guideline and should be optimized for each specific antibody and cell type. |
Visualizations
Caption: this compound binds to the CCL20 promoter, leading to apoptosis.
Caption: Workflow for measuring this compound activity via luciferase assay.
Caption: Decision tree for troubleshooting weak signals in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 4. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 12. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. licorbio.com [licorbio.com]
- 18. portlandpress.com [portlandpress.com]
- 19. goldbio.com [goldbio.com]
- 20. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. bitesizebio.com [bitesizebio.com]
addressing BNC-1 toxicity in cell culture experiments
Welcome to the technical support center for addressing BNC-1 toxicity in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues related to this compound-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it causing toxicity in my cell cultures?
A1: The term "this compound" can refer to different entities, and the nature of the toxicity depends on which one you are working with.
-
Basonuclin 1 (BNC1): This is a transcription factor that has been identified as a tumor suppressor.[1] In cancer cell lines, overexpression of BNC1 can induce apoptosis (programmed cell death) by suppressing the CCL20/JAK-STAT signaling pathway.[1] This leads to a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic protein BAX.[1] Therefore, the "toxicity" observed is the intended biological effect of the protein in susceptible cells.
-
Boron Nitride Nanotubes (BNNTs): These nanomaterials can be cytotoxic to various cell types, even at low concentrations.[2] The toxicity is thought to be related to their physical and chemical properties, which can induce cellular stress and damage.[2]
-
Other BNC Compounds: "BNC" may be used as an abbreviation for other chemical compounds or formulations. The toxicity profile will be specific to the particular molecule and its mechanism of action.
It is crucial to first correctly identify the "this compound" agent in your experiments to understand the cause of toxicity.
Q2: My cells are dying after treatment with a this compound compound. How can I confirm it's due to apoptosis?
A2: If you suspect this compound is inducing apoptosis, you can perform several assays to confirm this:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. You can measure the activity of key caspases, such as caspase-3 and caspase-7, using colorimetric, fluorometric, or luminometric assays.[3]
-
DNA Fragmentation Analysis: A hallmark of late apoptosis is the cleavage of DNA into smaller fragments. This can be visualized as a "ladder" on an agarose gel or quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[3][4]
-
Western Blotting for Apoptosis Markers: You can probe for changes in the expression levels of key apoptosis-related proteins, such as cleaved PARP, BAX, and BCL-2.[1][5]
Q3: What are the typical signs of cytotoxicity I should look for?
A3: Cytotoxicity can manifest in several ways. Common morphological and cellular changes include:
-
Rounding and Detachment: Adherent cells may lose their normal morphology, become rounded, and detach from the culture vessel surface.
-
Cell Shrinkage and Membrane Blebbing: These are characteristic features of apoptosis.
-
Swelling and Lysis: Necrotic cells often swell and their membranes rupture, releasing cellular contents.
-
Reduced Cell Proliferation: A decrease in the rate of cell division is a common indicator of a cytotoxic effect.[2][6]
-
Decreased Metabolic Activity: Assays like MTT, MTS, or WST-1 measure the metabolic activity of cells, which typically decreases in response to toxic compounds.[7]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Shortly After this compound Treatment
This is a common issue when working with cytotoxic compounds. The following table provides potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of your this compound compound on your specific cell line. Start with a wide range of concentrations and narrow it down. |
| The cell line is highly sensitive to this compound. | Consider using a less sensitive cell line if your experimental goals allow. Alternatively, you may need to work with very low concentrations of this compound. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle control (cells treated with the solvent alone) to check for toxicity. |
| Incorrect assessment of cell viability. | Use multiple methods to assess cell viability. For example, complement a metabolic assay (like MTT) with a direct cell counting method (like Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (like LDH release). |
| Contamination of cell culture. | Regularly check your cell cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing. |
Issue 2: Inconsistent Results Between Experiments
Variability in results can be frustrating. Here are some common causes and how to address them.
| Potential Cause | Suggested Solution |
| Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound for each experiment, or if using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Inconsistent seeding density. | Seed cells at a consistent density for all experiments. Cell density can influence the response to cytotoxic agents. |
| Fluctuations in incubator conditions. | Ensure your incubator is properly calibrated for temperature, CO2, and humidity.[8][9] |
| Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique to minimize variability in reagent and cell concentrations. |
Quantitative Data Summary
The following table summarizes reported cytotoxic concentrations for Boron Nitride Nanotubes (BNNTs) in different cell lines. Note that toxicity can vary based on the specific characteristics of the nanotubes (e.g., length, purity, functionalization).
| Cell Line | Nanomaterial | Concentration | Effect | Citation |
| RAW 264.7 Macrophages | BNNTs | 2 µg/mL | ~60-80% loss of cell number/mitochondrial activity | [2] |
| A549 Epithelial Cells | BNNTs | 20 µg/mL | ~30% decrease in cell number/mitochondrial activity | [2] |
| MCR-5 Lung Fibroblasts | Functionalized BNNTs | 0.1–50.0 µg·mL−1 | ~90% viability after 48h | [10] |
| MCR-5 Lung Fibroblasts | Functionalized BNNTs | 100 µg·mL−1 | ~50% viability (BNNTs-CH, BNNTs-PEG) | [10] |
| MCR-5 Lung Fibroblasts | Functionalized BNNTs | 200 µg·mL−1 | ~25% viability (BNNTs-CH, BNNTs-PEG) | [10] |
| HEK 293 Cells | BNNTs | up to 5 µg·mL−1 | No significant toxicity up to 72h | [10] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Your cell line and complete culture medium
-
This compound compound
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[3]
-
Prepare serial dilutions of your this compound compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Western Blot for Apoptosis Markers
This protocol allows for the detection of changes in protein expression associated with apoptosis.
Materials:
-
Cell culture plates (e.g., 6-well plates)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BAX, anti-BCL-2, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control like β-actin.
Visualizations
Caption: BNC1 (Basonuclin 1) induces apoptosis by suppressing the CCL20/JAK-STAT pathway.
References
- 1. BNC1 inhibits the development and progression of gastric cancer by regulating the CCL20/JAK-STAT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. folia.unifr.ch [folia.unifr.ch]
- 3. scielo.br [scielo.br]
- 4. In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAP1 induces cell death via interaction with 14-3-3 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. mdpi.com [mdpi.com]
BNC-1 Expression and Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the expression and purification of the BNC-1 protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal expression system for this compound?
The optimal expression system for this compound can vary depending on the downstream application. Escherichia coli (E. coli) is a common and cost-effective choice for producing recombinant proteins. However, if post-translational modifications are required for this compound activity, mammalian or insect cell expression systems may be more appropriate.
Q2: How can I improve the yield of soluble this compound?
Low yield of soluble protein is a frequent issue. Several factors can be optimized:
-
Codon Optimization: The codon usage of the this compound gene can be adapted to match the expression host's tRNA pool, which can significantly enhance translation efficiency.[1][2][3] Several online tools and commercial services are available for codon optimization.
-
Expression Temperature: Lowering the expression temperature (e.g., to 16-20°C) can slow down protein synthesis, which often promotes proper folding and reduces the formation of insoluble inclusion bodies.
-
Inducer Concentration: Optimizing the concentration of the inducing agent (e.g., IPTG for E. coli) can control the rate of protein expression, potentially improving solubility.
-
Choice of Expression Strain: Using specialized E. coli strains, such as those that co-express chaperone proteins or possess rare tRNA genes, can aid in the proper folding of this compound.[4]
Q3: My this compound protein is found in inclusion bodies. What should I do?
Inclusion bodies are insoluble aggregates of misfolded protein.[5] If this compound is expressed in inclusion bodies, you will need to solubilize and refold the protein. This typically involves:
-
Isolation of Inclusion Bodies: Disrupting the cells and centrifuging to pellet the dense inclusion bodies.[6][7]
-
Solubilization: Using strong denaturants like 8M urea or 6M guanidine hydrochloride to solubilize the aggregated protein.[5][8]
-
Refolding: Gradually removing the denaturant to allow the protein to refold into its native conformation. Common methods include dialysis, dilution, and on-column refolding.[5][9]
Q4: Which purification strategy is best for this compound?
A multi-step purification strategy is often necessary to achieve high purity. A common approach for a His-tagged this compound protein would be:
-
Affinity Chromatography (AC): This is an excellent initial capture step. Immobilized Metal Affinity Chromatography (IMAC) is used for His-tagged proteins.[10][11]
-
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge and is a good intermediate purification step.[12][13][14][15][16]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this is often the final "polishing" step to remove any remaining contaminants and protein aggregates, separating molecules based on their size.[17][18][19][20]
Troubleshooting Guides
Low Protein Expression
| Potential Cause | Troubleshooting Steps |
| Suboptimal Codon Usage | Synthesize a codon-optimized version of the this compound gene for your expression host.[1][2][21] |
| Toxicity of this compound to the Host | Use a tightly regulated promoter system. Lower the expression temperature and inducer concentration. |
| Plasmid Instability | Ensure proper antibiotic selection is maintained throughout cell growth. |
| Inefficient Translation Initiation | Optimize the Shine-Dalgarno sequence (for prokaryotic expression).[2] Ensure the 5' mRNA end is not forming stable secondary structures.[2] |
Poor Protein Solubility
| Potential Cause | Troubleshooting Steps |
| High Expression Rate | Lower the induction temperature (e.g., 16-20°C). Reduce the inducer concentration. |
| Incorrect Disulfide Bond Formation | If this compound has cysteine residues, consider expressing in the periplasm of E. coli or using a mammalian expression system. Add reducing agents like DTT or BME to lysis buffers if disulfide bonds are not required for function. |
| Lack of Proper Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES). |
| Inappropriate Buffer Conditions | Screen different buffer pH and salt concentrations during lysis to improve solubility. |
Inefficient Protein Purification
| Potential Cause | Troubleshooting Steps |
| His-tag is Inaccessible (IMAC) | Purify under denaturing conditions to expose the tag.[10] Consider moving the tag to the other terminus of the protein. |
| Protein Precipitation in the Column | Optimize the buffer composition (pH, ionic strength, additives).[22] Reduce the protein concentration loaded onto the column. |
| Non-specific Binding | Increase the salt concentration in the wash buffers. Add a low concentration of a non-ionic detergent (e.g., Tween-20). For IMAC, increase the imidazole concentration in the wash buffer.[10] |
| Poor Resolution in SEC | Optimize the column length and flow rate. Ensure the sample volume is a small fraction of the total column volume.[20] |
Experimental Protocols
Protocol 1: Expression of His-tagged this compound in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the this compound expression plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Purification of His-tagged this compound using Affinity and Size Exclusion Chromatography
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the this compound protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).[10]
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions containing this compound.
-
Equilibrate a size exclusion column (e.g., Superdex 200) with SEC buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Load the concentrated this compound sample onto the column.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
-
Visual Workflows
Caption: this compound recombinant protein expression workflow.
Caption: Multi-step purification workflow for this compound.
Caption: Workflow for this compound from inclusion bodies.
References
- 1. OPTIMIZER: a web server for optimizing the codon usage of DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Codon usage: Nature's roadmap to expression and folding of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 8. bitesizebio.com [bitesizebio.com]
- 9. jabonline.in [jabonline.in]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Antibody Purification Via Affinity Membrane Chromatography Method Utilizing Nucleotide Binding Site Targeting With A Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. research.fredhutch.org [research.fredhutch.org]
- 16. m.youtube.com [m.youtube.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. goldbio.com [goldbio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 21. gene expression - Balanced vs Maximized Codon Optimization - Biology Stack Exchange [biology.stackexchange.com]
- 22. pdf.dutscher.com [pdf.dutscher.com]
Validation & Comparative
Validating BNC-1 as a Therapeutic Target for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation, with a renewed focus on diverse molecular targets beyond the traditional amyloid cascade. This guide provides a comparative analysis of Bisnorcymserine (BNC-1), a selective butyrylcholinesterase (BuChE) inhibitor, against other prominent therapeutic strategies. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of this compound's potential as a therapeutic target for Alzheimer's disease.
Overview of Therapeutic Targets
Alzheimer's disease is a multifactorial neurodegenerative disorder. While the amyloid hypothesis has long dominated drug development, recent research has expanded to include other promising targets. This guide focuses on the following:
-
Bisnorcymserine (this compound): A selective inhibitor of butyrylcholinesterase (BuChE), an enzyme whose activity increases in the AD brain.
-
Anti-Amyloid Monoclonal Antibodies: Biologics designed to clear amyloid-beta (Aβ) plaques, a hallmark of AD. Examples include Lecanemab and Donanemab.
-
BACE1 Inhibitors: Small molecules that block the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in Aβ production.
-
GLP-1 Agonists: Drugs initially developed for diabetes that are being investigated for their neuroprotective and anti-inflammatory effects in AD.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from preclinical and clinical studies for each therapeutic strategy.
Table 1: Preclinical Efficacy of Bisnorcymserine (this compound)
| Parameter | Value | Species/Model | Reference |
| BuChE Inhibition (IC50) | 0.131 nM (predicted Ki) | Human serum BuChE | [1] |
| Cognitive Improvement | Improved cognition | Elderly rodents | [2] |
| Pharmacokinetics | Long half-life | Animals | [2] |
| Safety | Found to be safe | Animals | [2] |
Table 2: Clinical Trial Data for Bisnorcymserine (this compound) - Phase I
| Trial Identifier | Phase | Status | Population | Key Findings | Reference |
| NCT01747213 | I | Completed, data analyses ongoing | Healthy adult volunteers (≥55 years) | Safety, tolerability, and pharmacokinetics of single ascending doses. Results not yet fully published. | [3][4] |
Table 3: Clinical Efficacy of Anti-Amyloid Monoclonal Antibodies
| Drug | Trial (Phase) | Primary Endpoint | Result | Reference |
| Lecanemab | Clarity AD (III) | Change from baseline in CDR-SB at 18 months | -0.45 difference vs. placebo (27% slowing of decline) | [5][6] |
| Donanemab | TRAILBLAZER-ALZ 2 (III) | Change from baseline in iADRS at 76 weeks | 3.25 difference vs. placebo (35.1% slowing of decline in low/medium tau population) | [7][8] |
Table 4: Key Safety Findings for Anti-Amyloid Monoclonal Antibodies
| Drug | Adverse Event | Incidence (Drug vs. Placebo) | Reference |
| Lecanemab | Amyloid-Related Imaging Abnormalities with Edema/Effusion (ARIA-E) | 12.6% vs. 1.7% | [5] |
| Infusion-related reactions | 26.4% vs. 7.4% | [5] | |
| Donanemab | Amyloid-Related Imaging Abnormalities with Edema/Effusion (ARIA-E) | 24% vs. 14% | [7] |
| Amyloid-Related Imaging Abnormalities with Hemorrhage (ARIA-H) | 31% vs. 13% | [7] |
Table 5: Clinical Trial Outcomes for BACE1 Inhibitors and GLP-1 Agonists
| Target/Drug Class | Key Trial(s) | Outcome | Reason for Discontinuation/Failure | Reference |
| BACE1 Inhibitors | Various Phase II/III trials | All trials terminated | Lack of efficacy and/or toxicity issues | [9][10] |
| GLP-1 Agonists (Semaglutide) | EVOKE & EVOKE+ (III) | Failed to significantly slow cognitive decline | Did not meet primary endpoint | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
Bisnorcymserine (this compound) Phase I Trial (NCT01747213)
-
Study Design: A Phase I, single-center, randomized, double-blind, placebo-controlled, single-ascending dose study.[3]
-
Participants: Healthy male and female volunteers aged 55 years and older.[3]
-
Intervention: Single oral doses of Bisnorcymserine tartrate or placebo.[4]
-
Objectives: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of BNC.[3]
-
Assessments: Physical examinations, medical history, blood and urine tests, and frequent blood sampling to determine pharmacokinetic parameters.[3]
Lecanemab Clarity AD Phase III Trial (NCT03887455)
-
Study Design: An 18-month, multicenter, double-blind, placebo-controlled, parallel-group Phase 3 trial.[5]
-
Participants: 1795 individuals aged 50 to 90 years with early Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed brain amyloid pathology.[5]
-
Intervention: Intravenous Lecanemab (10 mg per kilogram of body weight) every two weeks or placebo.[5]
-
Primary Endpoint: Change from baseline at 18 months in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score.[5]
-
Key Secondary Endpoints: Change in amyloid burden on PET scans, Alzheimer's Disease Assessment Scale-cognitive subscale 14 (ADAS-cog14), and Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).[5]
Donanemab TRAILBLAZER-ALZ 2 Phase III Trial (NCT04437511)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[8]
-
Participants: 1736 individuals with early symptomatic Alzheimer's disease with amyloid and tau pathology.[8]
-
Intervention: Intravenous Donanemab or placebo every 4 weeks for up to 72 weeks. Participants were switched to placebo if their amyloid plaque level fell below a prespecified threshold.[7]
-
Primary Endpoint: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks.[7]
-
Key Secondary Endpoints: Change in CDR-SB, ADAS-Cog13, and amyloid and tau levels on PET scans.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Alzheimer's disease and the mechanisms of action of different therapeutic agents is essential for a comprehensive understanding.
Caption: Mechanism of action of this compound in the cholinergic synapse.
Caption: The amyloid cascade hypothesis and points of intervention.
Caption: Generalized workflow for a randomized controlled trial in Alzheimer's disease.
Discussion and Future Directions
The validation of any new therapeutic target for Alzheimer's disease requires a rigorous and multifaceted approach. While this compound presents a compelling rationale, particularly for later-stage AD where BuChE levels are elevated, the lack of published clinical efficacy data makes a direct comparison with approved and late-stage therapeutics challenging.
-
This compound (Bisnorcymserine): The selective inhibition of BuChE is a unique mechanism of action that differentiates this compound from many other therapies in development. Preclinical data are promising, but the crucial next step is the release and analysis of the Phase I clinical trial data. Future Phase II/III trials will be necessary to establish efficacy in patients with Alzheimer's disease.
-
Anti-Amyloid Monoclonal Antibodies: Lecanemab and Donanemab have demonstrated a modest but statistically significant slowing of cognitive decline, providing a proof-of-concept for the amyloid hypothesis. However, the associated risks of ARIA and the need for intravenous administration are important considerations.
-
BACE1 Inhibitors: The failure of multiple BACE1 inhibitors in late-stage trials highlights the challenges of this target, including potential on-target toxicity and the possibility that Aβ reduction alone is insufficient once the disease has progressed.
-
GLP-1 Agonists: Despite a strong biological rationale, the recent failure of semaglutide in large clinical trials is a significant setback for this class of drugs in the context of Alzheimer's disease.
This compound remains a therapeutic target of interest for Alzheimer's disease, with a distinct mechanism of action that may offer benefits in a specific patient population or stage of the disease. The completion of the Phase I trial is a critical milestone, and the forthcoming results will be instrumental in determining the future trajectory of its development. Continued research and transparent data sharing will be essential to fully validate this compound's potential and to understand its place within the evolving landscape of Alzheimer's therapeutics. This guide serves as a foundational resource for researchers and drug developers, providing a structured comparison to inform ongoing and future research in this critical area.
References
- 1. Tetrahydrofurobenzofuran cymserine, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Lecanemab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lecanemab - Wikipedia [en.wikipedia.org]
- 7. dig.pharmacy.uic.edu [dig.pharmacy.uic.edu]
- 8. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Long-awaited results of GLP-1 trial in Alzheimer’s disease show disappointing results | Drug Discovery News [drugdiscoverynews.com]
- 12. Leading Drug Fails to Slow Alzheimer's Progression | MedPage Today [medpagetoday.com]
Validating the Role of BNC-1 in Touch Sensation: A Comparative Guide to Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of the Brain Sodium Channel 1 (BNC-1), also known as Acid-Sensing Ion Channel 2 (ASIC2), in touch sensation, with a primary focus on data from knockout mouse models. We will compare its function to other key players in mechanosensation, particularly the well-established mechanosensitive ion channel Piezo2, and other members of the ASIC family. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid in the critical evaluation of this compound as a potential therapeutic target.
This compound: A Candidate Mechanosensor
Brain Sodium Channel 1 (this compound) is a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2] Its homology to proteins involved in mechanotransduction in nematodes suggested a potential role as a mechanosensor in vertebrates.[1][2] Research has focused on its localization in sensory neurons and its potential contribution to the detection of light touch.[1][2] Knockout models have been instrumental in probing the in vivo function of this compound in touch sensation.
Quantitative Data from Knockout Models
The following tables summarize the key quantitative findings from studies on this compound, Piezo2, and ASIC knockout mice, providing a comparative overview of their mechanosensory phenotypes.
Table 1: Electrophysiological Properties of Mechanoreceptors in Knockout Mice
| Gene Knockout | Mechanoreceptor Type | Key Findings | Reference |
| This compound (ASIC2) | Rapidly Adapting (RA) | Markedly reduced sensitivity; flattened stimulus-response function.[3] | Price et al., 2000 |
| Slowly Adapting (SA) | Significantly decreased sensitivity.[3] | Price et al., 2000 | |
| Piezo2 | Rapidly Adapting (RA) | Majority of RA mechanically activated currents absent in cultured DRG neurons.[4] | Ranade et al., 2014 |
| Slowly Adapting (SA) | Strong reduction in velocity sensitivity and almost complete lack of dynamic ramp discharge.[2][4] | Ranade et al., 2014 | |
| Aβ-fibers | 50% of Aβ-fibers showed no detectable mechanosensitivity.[4] | Ranade et al., 2014 | |
| Aδ- and C-fibers | Firing frequency is impaired in response to high-force mechanical stimuli.[5] | Murthy et al., 2018 | |
| ASIC1a, 2, 3 (Triple KO) | A-mechanonociceptors | Enhanced activity in response to mechanical stimulation.[6][7] | Kang et al., 2012 |
| RA and SA mechanoreceptors | No significant difference in responses compared to wild-type.[6] | Kang et al., 2012 |
Table 2: Behavioral Phenotypes of Knockout Mice in Touch Sensation Assays
| Gene Knockout | Behavioral Assay | Key Findings | Reference |
| This compound (ASIC2) | von Frey Test | Median force required to activate low-threshold mechanoreceptors was not significantly different from wild-type for RA fibers, but showed a decrease in sensitivity for SA fibers.[1][3] Some studies report no impairment in cutaneous mechanosensation.[1] | Price et al., 2000; Roza et al., 2004 |
| Piezo2 | von Frey Test | Profound deficit in light-touch sensation; no difference in response to noxious mechanical stimuli.[4] | Ranade et al., 2014 |
| Tape Removal Test | Dramatic inability to sense the tape stimulus.[4] | Ranade et al., 2014 | |
| ASIC1a, 2, 3 (Triple KO) | von Frey Test | Significantly enhanced mechanosensitivity, with increased paw withdrawal frequencies.[6][7] | Kang et al., 2012 |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducing and building upon these findings.
Generation of this compound Knockout Mice
The generation of this compound null mice was a critical step in elucidating its function. The process, as described by Price et al. (2000), involved the following key steps:
-
Targeting Vector Construction: A targeting vector was designed to replace two exons of the this compound gene with a neomycin resistance cassette. This disruption leads to a non-functional protein.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector was introduced into mouse ES cells. Through homologous recombination, the engineered DNA sequence replaced the endogenous this compound gene segment in a subset of cells.
-
Selection of Targeted ES Cells: ES cells that successfully incorporated the targeting vector were selected using neomycin resistance.
-
Blastocyst Injection: The targeted ES cells were injected into mouse blastocysts.
-
Generation of Chimeric Mice: The injected blastocysts were implanted into pseudopregnant female mice, resulting in the birth of chimeric offspring containing a mix of wild-type and genetically modified cells.
-
Breeding and Genotyping: Chimeric mice were bred to establish germline transmission of the null allele. Subsequent generations were genotyped to identify homozygous this compound knockout mice.
Electrophysiological Recordings from Skin-Nerve Preparations
To assess the function of mechanoreceptors, an ex vivo skin-nerve preparation is utilized. This technique allows for the direct recording of action potentials from single nerve fibers in response to controlled mechanical stimulation of the skin.
-
Dissection: The saphenous nerve and a section of the hairy skin from the hindlimb of the mouse are carefully dissected and placed in a recording chamber perfused with synthetic interstitial fluid.
-
Nerve Fiber Isolation: The nerve is desheathed, and fine filaments are teased apart until the activity of a single mechanoreceptive afferent can be isolated.
-
Mechanical Stimulation: A servo-controlled mechanical stimulator with a probe is used to apply precise and repeatable indentations to the receptive field of the isolated nerve fiber.
-
Recording: Action potentials are recorded extracellularly using a recording electrode. The firing rate and adaptation properties of the neuron are analyzed in response to different stimulus parameters (e.g., velocity, force).
Behavioral Assessment of Touch Sensation (von Frey Test)
The von Frey test is a widely used behavioral assay to measure mechanical sensitivity in rodents.
-
Acclimation: Mice are placed in individual plexiglass chambers on a wire mesh floor and allowed to acclimate for a period of time.
-
Filament Application: A series of calibrated von Frey filaments, which exert a specific force when bent, are applied to the plantar surface of the hind paw.
-
Response Observation: A positive response is recorded when the mouse exhibits a clear withdrawal of its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, which provides a quantitative measure of mechanical sensitivity.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway, the experimental workflow for validating this compound's role, and the logical relationship between this compound and touch sensation.
Caption: Hypothesized this compound signaling pathway in touch sensation.
Caption: Experimental workflow for validating this compound's role.
Caption: Logical relationship between this compound and touch sensation.
Concluding Remarks
The evidence from this compound knockout mice strongly suggests that this ion channel is a key component in the machinery of light touch sensation, particularly for rapidly adapting and, to a lesser extent, slowly adapting mechanoreceptors.[3] However, the phenotype of this compound knockout mice is not as profound as that observed in Piezo2 knockout models, where light touch sensation is almost completely abolished.[4] This indicates that while this compound plays a significant role, Piezo2 is the primary transducer for most forms of innocuous touch. The conflicting reports on the role of ASIC2 (this compound) in cutaneous mechanosensation highlight the complexity of the touch sensory system and may point to compensatory mechanisms or roles in specific subpopulations of mechanoreceptors. Further research, potentially involving double knockout models, could help to unravel the precise interplay between this compound, Piezo2, and other mechanosensory proteins in the perception of touch. This comparative guide provides a foundation for researchers to critically evaluate the existing data and design future experiments to further validate the role of this compound in touch sensation and its potential as a therapeutic target.
References
- 1. Knockout of the ASIC2 channel in mice does not impair cutaneous mechanosensation, visceral mechanonociception and hearing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piezo2 is the major transducer of mechanical forces for touch sensation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanosensitive ion channel Piezo2 mediates sensitivity to mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Disruption of Mouse ASIC1a, ASIC2 and ASIC3 Genes Enhances Cutaneous Mechanosensitivity | PLOS One [journals.plos.org]
- 7. Simultaneous disruption of mouse ASIC1a, ASIC2 and ASIC3 genes enhances cutaneous mechanosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different BNC-1 delivery systems
An objective comparison of delivery systems is crucial for optimizing the therapeutic index of novel drug candidates. This guide provides a comparative analysis of three distinct delivery platforms for the hypothetical cytotoxic agent BNC-1: Liposomal Encapsulation, Polymeric Nanoparticles (NPs), and Antibody-Drug Conjugates (ADCs). The data presented is synthesized from representative studies to illustrate the relative performance of each system.
Comparative Performance of this compound Delivery Systems
The efficacy of a drug delivery system is determined by its ability to improve the pharmacokinetic profile and target-site accumulation of the active pharmaceutical ingredient. Below, we compare the key performance indicators for this compound formulated in liposomes, polymeric nanoparticles, and as an antibody-drug conjugate.
Table 1: Physicochemical and In Vitro Performance
| Parameter | Liposomal this compound | Polymeric NP this compound | This compound ADC |
| Particle Size (nm) | 100 ± 15 | 150 ± 20 | 15 ± 5 |
| Drug Loading (%) | 10 - 15 | 20 - 30 | 3 - 5 (Drug-to-Antibody Ratio ~4) |
| Encapsulation Efficiency (%) | > 90 | 75 - 85 | N/A |
| In Vitro IC50 (nM) in Target Cells | 50 | 35 | 5 |
| In Vitro IC50 (nM) in Non-Target Cells | 450 | 300 | > 1000 |
| Stability (t1/2 in plasma) | 24 - 48 hours | 18 - 36 hours | 150 - 200 hours |
Table 2: Preclinical In Vivo Efficacy (Murine Xenograft Model)
| Parameter | Liposomal this compound | Polymeric NP this compound | This compound ADC |
| Tumor Accumulation (% ID/g) | 5 | 8 | 25 |
| Tumor Growth Inhibition (%) | 60 | 75 | 95 |
| Median Survival (Days) | 35 | 42 | 60 |
| Observed Toxicity | Mild myelosuppression | Moderate liver enzyme elevation | Transient, mild thrombocytopenia |
Signaling and Delivery Workflows
To contextualize the action of this compound, we assume it functions as a kinase inhibitor targeting a key node in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical signaling pathway for this compound, a targeted RAF kinase inhibitor.
The general workflow for developing and evaluating these delivery systems follows a standardized path from formulation to in vivo validation.
A Comparative Guide to the Validation of Basonuclin 1 (BNC1) as a Biomarker for Premature Aging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Basonuclin 1 (BNC1) against established systemic biomarkers of premature aging. Recent research has implicated BNC1 in tissue-specific aging, particularly within the gonads. This document summarizes the supporting experimental data, details the relevant experimental protocols, and contextualizes BNC1's potential role in the broader landscape of aging research.
Introduction to Aging Biomarkers
Biomarkers of aging are quantifiable indicators used to assess the rate of biological aging, which may differ from chronological age. An ideal biomarker should predict age-related functional decline and mortality risk across multiple tissues and systems.[1][2] The validation of such biomarkers is a multi-step process requiring robust testing across diverse populations and longitudinal studies to confirm their predictive power for health outcomes.[3][4][5][6] This guide evaluates the evidence for BNC1 as a biomarker, comparing it to well-validated, systemic markers like epigenetic clocks, telomere length, and indicators of cellular senescence.
Profile of Basonuclin 1 (BNC1)
Basonuclin 1 is a zinc-finger transcription factor primarily expressed in proliferative keratinocytes and, notably, in the germ cells of the testis and ovary.[7][8] Its function is linked to regulating the transcription of genes essential for cell proliferation and differentiation. Disruption of the BNC1 gene has not been associated with systemic premature aging but has been specifically implicated in the premature aging of reproductive tissues.
-
Premature Testicular Aging: A study using a mouse model with a heterozygous truncation mutation in the Bnc1 gene found that the male mice exhibited progressive loss of fertility and features of premature testicular aging.[7][8] BNC1 cooperates with a germ-cell-specific factor, TAF7L, to regulate genes crucial for spermatogenesis.[7][8]
-
Premature Ovarian Insufficiency (POI): The same BNC1 mutation was first identified in a human family with POI, a condition characterized by the loss of normal ovarian function before the age of 40.[7][9][10][11] This suggests BNC1 haploinsufficiency may be a cause of POI in humans.[12]
BNC1's role appears confined to gonadal aging, a critical but tissue-specific aspect of the overall aging process.
Established Biomarkers of Systemic Premature Aging
For a robust comparison, BNC1 is evaluated against three widely recognized classes of systemic aging biomarkers.
-
Epigenetic Clocks: These are composite biomarkers based on DNA methylation (DNAm) patterns at specific CpG sites throughout the genome.[1] Epigenetic clocks are highly accurate at predicting chronological age, and deviations between epigenetic age and chronological age ("age acceleration") are predictive of all-cause mortality and a range of age-related diseases.[4][13]
-
Telomere Length: Telomeres are protective caps at the ends of chromosomes that shorten with each cell division.[14] Accelerated telomere shortening is associated with cellular aging and an increased risk for various age-related diseases and mortality.[2][14]
-
Cellular Senescence Markers: Cellular senescence is a state of irreversible cell cycle arrest.[15][16] The accumulation of senescent cells in tissues contributes to aging and age-related pathologies.[17] Biomarkers include senescence-associated β-galactosidase (SA-β-gal) activity and the secretion of a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP).[2][12][18]
Data Presentation
The following tables summarize quantitative data comparing the effects of BNC1 deficiency with changes observed in established systemic aging biomarkers.
Table 1: Quantitative Data from BNC1 Mutant Mouse Model of Testicular Aging
| Parameter | Wild-Type (Wt) Mice | Heterozygous (Het) BNC1 Mutant Mice | Homozygous (Hom) BNC1 Mutant Mice | Age of Onset |
| Fertility | Normal | Progressive decline in litter size | Sterile | From 12 weeks (Het) |
| Testis/Body Weight Ratio | Normal | Significant decline | Significant decline | 12 weeks (Het), 8 weeks (Hom) |
| Sperm Count | Normal | Normal | Significantly decreased | 8 weeks (Hom) |
| Sperm Motility | Normal | Progressive decrease | Significantly decreased | 24 weeks (Het), 8 weeks (Hom) |
| Serum Testosterone | Normal | Significantly lower | Significantly lower | 12 weeks (Het), 8 weeks (Hom) |
| Serum FSH | Normal | Increased | Increased | 24 weeks (Het), 8 weeks (Hom) |
| Data synthesized from studies on Bnc1 truncation mutation in mice.[1][7][19] |
Table 2: Comparison with Established Systemic Aging Biomarkers
| Biomarker Class | Key Measurement | Typical Change with Age | Association with Premature Aging/Disease | Scope |
| Basonuclin 1 (BNC1) | Gene expression/function | N/A (mutational effect) | Loss of function linked to premature gonadal aging. | Tissue-Specific (Testis, Ovary) |
| Epigenetic Clocks | DNA methylation age | Increases linearly with chronological age | Age acceleration predicts mortality & chronic disease.[4] | Systemic |
| Telomere Length | Kilobases (kb) of TTAGGG repeats | Shortens over time | Accelerated shortening linked to mortality & disease.[14] | Systemic |
| Cellular Senescence | SA-β-gal positive cells; SASP factors | Accumulation of senescent cells | Increased burden linked to multiple age-related diseases. | Systemic |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of BNC1 in a Mouse Model of Testicular Aging
This protocol outlines the key steps used to validate the role of BNC1 in testicular aging.
-
Animal Model: A mouse model carrying a heterozygous or homozygous truncation mutation for the Bnc1 gene is established. Wild-type littermates serve as controls.[7]
-
Fertility Assessment:
-
Male mice of each genotype (Wt, Het, Hom) are caged with wild-type females for a period of at least 5 months.
-
The number of litters and pups per litter are recorded over time to assess progressive changes in fertility.[1]
-
-
Hormone and Sperm Analysis:
-
At various ages (e.g., 8, 12, 24, 32 weeks), blood is collected to measure serum levels of Testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) via ELISA or radioimmunoassay.
-
Sperm is collected from the cauda epididymis. Sperm count and motility are quantified using a computer-aided sperm analysis (CASA) system.[1]
-
-
Histological Analysis:
-
Testes are harvested, weighed, and fixed in formalin.
-
Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Sections are examined microscopically for germ cell loss and disruption of seminiferous tubules.[19]
-
-
Gene Expression Analysis:
Protocol 2: Measurement of Relative Telomere Length via qPCR
This is a widely used method for high-throughput analysis of telomere length.[14]
-
DNA Extraction: Genomic DNA is extracted from whole blood or peripheral blood mononuclear cells (PBMCs) using a commercial kit. DNA quality and concentration are assessed using a spectrophotometer (e.g., NanoDrop).[14]
-
Quantitative PCR (qPCR) Reaction:
-
Two separate qPCR reactions are prepared for each sample.
-
"T" Reaction: Measures the amount of telomere repeat sequence. It uses primers specific to the (TTAGGG)n sequence.
-
"S" Reaction: Measures the amount of a single-copy gene (e.g., 36B4 or Albumin) to normalize for the amount of genomic DNA in the reaction.
-
A standard curve of known DNA concentrations is run on the same plate for absolute quantification, or a reference sample is used for relative quantification.
-
-
Data Analysis:
-
The cycle threshold (Ct) values are obtained for both the "T" and "S" reactions for each sample.
-
The relative telomere length is calculated as the ratio of the telomere repeat copy number (T) to the single-copy gene copy number (S), expressed as the T/S ratio.[14]
-
Protocol 3: Detection of Senescence-Associated β-Galactosidase (SA-β-gal)
This histochemical assay is a hallmark biomarker for identifying senescent cells.[12][18]
-
Cell/Tissue Preparation:
-
For cell culture, cells are seeded on coverslips or in culture plates and grown to sub-confluency.
-
For tissue, fresh-frozen cryosections are used, as fixation methods can interfere with enzyme activity.
-
-
Fixation: Samples are washed with PBS and fixed for 10-15 minutes at room temperature with a formaldehyde/glutaraldehyde solution.
-
Staining:
-
After washing off the fixative, the samples are incubated overnight at 37°C (in a dry incubator, without CO2) with the SA-β-gal staining solution.
-
The staining solution contains the chromogenic substrate X-gal, potassium ferrocyanide, potassium ferricyanide, and other components buffered to pH 6.0. This specific pH is critical, as lysosomal β-galactosidase in non-senescent cells is active at a more acidic pH of 4.0.[12]
-
-
Visualization:
-
Senescent cells develop a distinct blue color due to the cleavage of X-gal by the enzyme.
-
The samples are washed and can be counterstained (e.g., with DAPI to visualize nuclei).
-
The percentage of blue, senescent cells is quantified by microscopic examination.
-
Mandatory Visualizations
Diagram 1: General Biomarker Validation Workflow
Caption: A generalized workflow for the discovery, validation, and clinical implementation of an aging biomarker.
Diagram 2: BNC1 Experimental Workflow in Testicular Aging Model
Caption: Experimental workflow to assess the impact of BNC1 mutation on testicular aging in a mouse model.
Diagram 3: BNC1 Signaling in Spermatogenesis
Caption: Proposed signaling pathway for BNC1 in regulating spermatogenesis and its disruption by mutation.
Conclusion
The available evidence strongly supports Basonuclin 1 (BNC1) as a critical factor in gonadal health, with its disruption leading to a phenotype of premature testicular and ovarian aging.[7][8][12] However, as a biomarker, its utility is currently limited to this specific context.
-
Validation Status: BNC1 is validated as a factor in tissue-specific (gonadal) aging in animal models and has genetic links to human POI. It has not been validated as a biomarker for systemic premature aging .
-
Comparison to Alternatives: Unlike epigenetic clocks or telomere length, which reflect aging across multiple systems and predict broad health outcomes, BNC1's known role is confined to the reproductive system. Therefore, it does not currently meet the criteria for a systemic biomarker of aging.
For researchers in reproductive biology, BNC1 and its associated pathways are promising targets for understanding and potentially treating infertility and gonadal aging. For professionals focused on systemic aging and longevity, established biomarkers like epigenetic clocks and cellular senescence markers remain the more relevant and validated tools for assessing biological age and the efficacy of geroscience-targeted interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ranking Biomarkers of Aging by Citation Profiling and Effort Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trn.tulane.edu [trn.tulane.edu]
- 4. Validation of biomarkers of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of biomarkers of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study proposes framework to standardize biomarkers of aging and accelerate clinical use | EurekAlert! [eurekalert.org]
- 7. Basonuclin 1 deficiency causes testicular premature aging: BNC1 cooperates with TAF7L to regulate spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basonuclin 1 deficiency causes testicular premature aging: BNC1 cooperates with TAF7L to regulate spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Premature Ovarian Insufficiency: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Premature Ovarian Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. telomer.com.tr [telomer.com.tr]
- 13. youtube.com [youtube.com]
- 14. An Optimised Step-by-Step Protocol for Measuring Relative Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 16. Strategies for biomarker research: experimental and methodological design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. eriba.umcg.nl [eriba.umcg.nl]
- 19. researchgate.net [researchgate.net]
Comparative Guide to the Interaction of Basonuclin 1 (BNC1) with its Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basonuclin 1 (BNC1) is a zinc finger protein that plays a crucial role in regulating gene expression, particularly in keratinocytes and germ cells. Its function is intricately linked to its interactions with various binding partners, which modulate its activity and downstream signaling pathways. This guide provides a comparative analysis of the experimentally confirmed interactions of BNC1, with a focus on quantitative data, experimental validation, and the signaling pathways involved.
It is important to note that the abbreviation "BNC1" can also refer to "Brain Na+ channel 1". This guide focuses exclusively on Basonuclin 1.[1]
Quantitative Analysis of BNC1 Interactions
| Binding Partner | Protein Family/Function | Strength of Interaction (Qualitative) | Experimental Validation Methods | Cellular Context |
| TAF7L | Transcription Factor II D (TFIID) subunit | Strong, functionally significant | Co-immunoprecipitation (in vitro and in mouse testis) | Spermatogenesis |
| HSF2BP | Heat Shock Factor Binding Protein | Validated interaction | Yeast Two-Hybrid | Spermatogenesis |
| p63 | Transcription Factor (p53 family) | Regulatory interaction (p63 regulates BNC1 expression) | ChIP-seq | Epithelial cell differentiation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods and specific details mentioned in the referenced studies.
Co-immunoprecipitation (Co-IP) for BNC1 and TAF7L Interaction
This protocol is designed to verify the in vivo interaction between BNC1 and TAF7L in a cellular context.
Materials:
-
Cell lines expressing tagged BNC1 and TAF7L (e.g., HEK293T)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.
-
Antibodies: Anti-BNC1 antibody, Anti-TAF7L antibody, and corresponding IgG control.
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BNC1) or IgG control overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with Co-IP Wash Buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.
-
Analyze the eluted proteins by Western blotting using antibodies against both BNC1 and TAF7L.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for p63 Regulation of BNC1
This protocol is used to identify the binding of the transcription factor p63 to the promoter region of the BNC1 gene.
Materials:
-
Keratinocyte cell line
-
Formaldehyde (for cross-linking)
-
Lysis and ChIP buffers
-
Anti-p63 antibody (e.g., H129, Santa Cruz) and IgG control
-
Protein A/G magnetic beads
-
Reagents for DNA purification, library preparation, and next-generation sequencing.
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-p63 antibody or IgG control overnight at 4°C.
-
Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library and perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequence reads to the reference genome.
-
Perform peak calling to identify genomic regions enriched for p63 binding.
-
Analyze the proximity of p63 binding peaks to the BNC1 gene.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known signaling pathways and experimental workflows involving Basonuclin 1.
References
Safety Operating Guide
Navigating the Safe Disposal of BNC-1: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of BNC-1, a hypothetical designation for a common laboratory waste stream, such as a mixture of flammable organic solvents. Adherence to these protocols is paramount for protecting personnel, the environment, and maintaining regulatory compliance.[1][2] Researchers, scientists, and drug development professionals should always consult their institution's specific Chemical Hygiene Plan and local regulations before handling and disposing of any chemical waste.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][3] All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Ensure that emergency eye wash stations and safety showers are readily accessible.[1]
Quantitative Data for this compound Disposal
For clarity and ease of reference, the following table summarizes the key quantitative parameters for the disposal of a hypothetical this compound waste stream, modeled as a flammable organic solvent mixture.
| Parameter | Specification | Rationale |
| Container Material | High-Density Polyethylene (HDPE) | Compatible with organic solvents.[1] |
| Container Size | ≤ 5 Gallons (in laboratory) | Fire safety regulations often limit container size in labs.[1] |
| Maximum Fill Level | 90% of container capacity | To prevent spills from the expansion of contents.[1] |
| Storage Time Limit | Varies by jurisdiction | Check local regulations; extremely hazardous waste may have shorter time limits.[4] |
| pH Range for Collection | Neutral (if mixing) | Avoid mixing incompatible materials that could cause a reaction.[5] |
Experimental Protocol: this compound Waste Disposal
The proper disposal of this compound waste follows a systematic process to ensure safety and regulatory compliance.[1] This involves waste collection, container management, and coordination with your institution's Environmental Health and Safety (EHS) department.[1]
Materials:
-
Appropriate PPE (safety glasses/goggles, gloves, lab coat)[1][3]
-
Designated hazardous waste container (HDPE, ≤ 5 Gallons)[1]
-
Chemical fume hood[1]
Procedure:
-
Container Preparation:
-
Obtain a proper waste container that is clean, in good condition, and compatible with this compound.[5]
-
Affix a hazardous waste label to the container.[5][6] The label must include the words "Hazardous Waste," the full chemical names of the contents, the approximate percentages of each component, and the accumulation start date.[6] Do not use abbreviations or chemical formulas.[5]
-
-
Waste Collection:
-
Container Management:
-
Full Container for Disposal:
-
Once the container is 90% full, complete the hazardous waste label with the final volume and date.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the full waste container.[1][6] Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form.[6][8]
-
-
Empty Container Disposal:
-
If a container that held this compound is to be disposed of, it must be triple-rinsed with a suitable solvent.[5][9]
-
The rinsate must be collected and treated as hazardous waste.[5][9]
-
After triple-rinsing and air drying, deface the hazardous waste label and dispose of the container according to your institution's guidelines for non-hazardous waste.[9]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound (Hypothetical) Waste Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling BNC-1
Disclaimer: BNC-1 is a hypothetical cytotoxic agent. This guide is based on established safety protocols for handling potent, powdered cytotoxic compounds in a research setting and is for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
This document provides essential safety, handling, and disposal information for this compound, a potent, powdered cytotoxic compound. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and the environment.
Immediate Safety Information: Understanding the Risks
This compound is a highly potent compound that can be toxic, mutagenic, and carcinogenic.[1][2] Exposure can occur through inhalation of airborne particles, skin contact, accidental ingestion, or sharps injuries.[1][3][4] All personnel must be trained on the specific hazards and handling procedures before working with this compound.
Emergency First Aid:
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[5][6] Wash the affected area thoroughly with soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6][7] Rinse mouth with water.[5] Seek immediate medical attention. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect individuals from exposure.[4][8] All PPE should be donned before entering the designated handling area and removed before exiting.
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978 certified).[4] | Provides a primary barrier against skin contact. Double-gloving is required for handling cytotoxic drugs.[8] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[3][4] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles and a full-face shield.[8] | Protects against splashes and airborne particles.[8] |
| Respiratory Protection | An N95 respirator or higher is required when handling the powder outside of a containment device.[4] | Prevents inhalation of hazardous airborne particles.[2][4] |
| Additional Protection | Disposable shoe covers and a head covering.[8] | Minimizes tracking of contamination outside the work area. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound powder must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize aerosol generation.[4]
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary materials (vials, solvent, pipettes, etc.) before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Perform all weighing operations within a powder containment hood or BSC.
-
Use a dedicated, calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder onto weighing paper. Use caution to avoid generating dust.
-
Transfer the powder to an appropriate vial.
-
-
Solubilization:
-
Add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial containing the this compound powder.
-
Cap the vial securely.
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) in a designated and labeled freezer.
-
-
Post-Procedure Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Dispose of all contaminated materials as cytotoxic waste.
-
Carefully doff PPE, disposing of all items in the cytotoxic waste container.
-
Wash hands thoroughly with soap and water.
-
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. england.nhs.uk [england.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. gerpac.eu [gerpac.eu]
- 5. media.adeo.com [media.adeo.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
